4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPSSPUVUGQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218602 | |
| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68494-08-6 | |
| Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. This versatile compound serves as a crucial building block in the field of organic electronics and materials science, particularly as a key precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives. This document consolidates essential data, detailed experimental protocols, and visual representations of its synthetic pathway to facilitate its application in research and development.
Chemical Properties
This compound is a stable, yellow-to-brown crystalline powder. Its core structure features a 1,3-dithiole-2-thione ring functionalized with two benzoylthio groups at the 4 and 5 positions. This unique arrangement of sulfur-containing heterocycles and carbonyl groups imparts valuable electronic and reactive properties to the molecule.
General Information
| Property | Value |
| CAS Number | 68494-08-6 |
| Molecular Formula | C₁₇H₁₀O₂S₅ |
| Molecular Weight | 406.57 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 140 - 143 °C |
| Solubility | Soluble in chloroform |
Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound, which are crucial for its identification and characterization.
| Spectroscopy | Data |
| ¹³C NMR (CDCl₃) | δ (ppm): 127.8, 129.0, 133.5, 134.6, 134.8, 185.2, 212.1 |
| Infrared (IR) (CHCl₃) | ν (cm⁻¹): 3001, 1695, 1601, 1586, 1450, 1200, 1179, 1068, 880, 660, 637 |
| Mass Spectrometry | Major fragments at m/z 105 and 106 |
Synthesis and Reactivity
This compound is primarily synthesized from the zincate complex, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate. This precursor is then reacted with benzoyl chloride in an acylation reaction.
The reactivity of this compound is centered around its function as a versatile intermediate. The benzoylthio groups can be cleaved to generate a dithiolate, which can then be reacted with various electrophiles to construct more complex molecules. This reactivity is fundamental to its application in the synthesis of tetrathiafulvalene (TTF) derivatives, which are of significant interest for their conducting properties.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis from tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.
Materials:
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
-
Dry acetone
-
Benzoyl chloride
-
Chloroform
-
Activated charcoal
-
Methanol
Procedure:
-
In a 1 L two- or three-neck round-bottomed flask equipped with a reflux condenser, CaCl₂ tube, pressure-equalizing dropping funnel, and magnetic stirrer, add dry acetone (200 mL) and tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol).
-
With stirring, slowly add benzoyl chloride (20 mL, 24.2 g, 0.173 mol) through the dropping funnel over a period of 4 hours.
-
After the addition is complete, allow the mixture to stir overnight at room temperature.
-
Collect the resulting yellow-brown solid by vacuum filtration and wash it with water (250 mL) and acetone (150 mL).
-
In a 500 mL round-bottomed flask, dissolve the crude product in chloroform (175 mL).
-
Add activated charcoal (0.25 g) and reflux the mixture for 10 minutes.
-
Filter the hot mixture and wash the filter cake with hot chloroform (25 mL).
-
Concentrate the filtrate to approximately 75 mL using a rotary evaporator.
-
Add methanol (25 mL) dropwise with stirring.
-
Store the solution in a refrigerator overnight to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
Mandatory Visualizations
Synthetic Pathway of this compound
The following diagram illustrates the synthesis of the title compound from its zincate precursor.
Caption: Synthesis of the target compound.
Experimental Workflow for Synthesis and Purification
This diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
Role in Tetrathiafulvalene (TTF) Synthesis
This diagram shows the logical relationship of this compound as a precursor in the synthesis of a generic tetrathiafulvalene derivative.
Caption: Role as a TTF precursor.
An In-depth Technical Guide to 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (CAS: 68494-08-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (CAS Number: 68494-08-6), a pivotal intermediate in the field of materials science and organic synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its primary application as a precursor to sophisticated tetrathiafulvalene (TTF) derivatives, such as bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). Safety and handling information is also included. This guide is intended to be a valuable resource for researchers and professionals working with this versatile compound.
Chemical Identity and Physical Properties
This compound is a stable, solid organic compound. Its core structure is a 1,3-dithiole-2-thione ring, functionalized with two benzoylthio groups at the 4 and 5 positions. This structure makes it an excellent building block for the synthesis of complex sulfur-rich heterocyclic molecules.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68494-08-6 | [4][5][6] |
| Molecular Formula | C₁₇H₁₀O₂S₅ | [4][5] |
| Molecular Weight | 406.57 g/mol | [5] |
| Appearance | Light yellow to brown powder/crystal | TCI Chemicals |
| Melting Point | 139 - 143 °C | Fluorochem |
| Purity | ≥ 95% - >98% (HPLC) | [4] TCI Chemicals |
| Storage Temperature | Freezer | [4] |
| InChI Key | YQZPSSPUVUGQQS-UHFFFAOYSA-N | [4] |
| Canonical SMILES | O=C(SC1=C(SC(=O)C2=CC=CC=C2)SC(=S)S1)C1=CC=CC=C1 | Fluorochem |
Synthesis and Experimental Protocols
The synthesis of this compound is a well-established multi-step procedure that begins with the reduction of carbon disulfide.[2] The compound serves as a key intermediate, allowing for the stable storage and subsequent reaction of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion.[2]
Synthesis of Tetraethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiol) Zincate
The initial step involves the reduction of carbon disulfide with sodium metal in dimethylformamide (DMF) to produce sodium 1,3-dithiole-2-thione-4,5-dithiolate.[7] This intermediate is then stabilized by forming a zinc complex.[2]
Experimental Protocol:
-
Apparatus: A 1 L four-neck round-bottomed flask equipped with a mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, and gas inlet/outlet for an inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried.
-
Reagents:
-
Sodium metal (2.88 g, 0.13 mol)
-
Carbon disulfide (CS₂) (22.5 mL, 0.38 mol)
-
Dry Dimethylformamide (DMF) (25 mL)
-
Methanol (7 mL and 50 mL)
-
Distilled water (63 mL and 32 mL)
-
Ammonia (30%) (63 mL)
-
Zinc Chloride (ZnCl₂) (2.5 g, 0.019 mol)
-
Tetraethylammonium bromide (6.7 g, 0.032 mol)
-
-
Procedure:
-
Under an inert atmosphere, add sodium metal to the reaction flask and cool in an ice-water bath.
-
Add CS₂ through the dropping funnel.
-
Slowly add DMF dropwise over 4 hours with continuous stirring, maintaining a low temperature. A red color will appear.
-
After complete addition, remove the ice bath and continue stirring overnight at room temperature. The solution will turn dark violet-red.
-
Cool the mixture again in an ice bath and cautiously add 7 mL of methanol over 1 hour.
-
Rapidly add a degassed mixture of methanol (50 mL) and distilled water (63 mL).
-
In a separate flask, prepare a solution of ZnCl₂ (2.5 g) and ammonia (63 mL) in methanol (63 mL) and add this to the reaction mixture.
-
Prepare a solution of tetraethylammonium bromide (6.7 g) in distilled water (32 mL) and add it to the reaction mixture with vigorous stirring over at least 4 hours.
-
Allow the mixture to stir overnight. The product, a red solid, will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold acetone.
-
Synthesis of this compound
The stabilized zinc complex is then reacted with benzoyl chloride via a nucleophilic addition-elimination mechanism to yield the final product.
Experimental Protocol:
-
Apparatus: A 1 L two- or three-neck round-bottomed flask with a reflux condenser, pressure-equalizing dropping funnel, and magnetic stirrer.
-
Reagents:
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol)
-
Dry acetone (200 mL)
-
Benzoyl chloride (20 mL, 0.173 mol)
-
Chloroform (175 mL and 25 mL)
-
Methanol (25 mL)
-
Activated charcoal (0.25 g)
-
-
Procedure:
-
To the flask, add the zincate complex and dry acetone.
-
With stirring, slowly add benzoyl chloride through the dropping funnel over 4 hours.
-
After the addition is complete, leave the mixture stirring overnight.
-
Collect the resulting yellow-brown solid by vacuum filtration and wash it with water (250 mL) and acetone (150 mL).
-
Recrystallization: Dissolve the crude product in chloroform (175 mL) in a 500 mL round-bottomed flask.
-
Add activated charcoal (0.25 g) and reflux for 10 minutes.
-
Filter the hot mixture and wash the filter cake with hot chloroform (25 mL).
-
Concentrate the filtrate to approximately 75 mL using a rotary evaporator.
-
Add methanol (25 mL) dropwise with stirring.
-
Cool the solution in a refrigerator overnight to induce crystallization.
-
Collect the purified yellow crystals by vacuum filtration.
-
Caption: Synthetic workflow for this compound.
Applications in Materials Science
The primary application of this compound is as a stable, protected precursor to the 4,5-dithiolato-1,3-dithiole-2-thione dianion. This dianion is a crucial building block for the synthesis of tetrathiafulvalene (TTF) derivatives, which are of significant interest in the development of organic conductors and superconductors.[2]
Precursor to Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)
The benzoyl groups can be removed under basic conditions to generate the reactive dithiolate. This dithiolate can then be alkylated, for example with 1,2-dibromoethane, to form the ethylenedithio bridge, a key structural feature of BEDT-TTF. Subsequent coupling reactions, typically using phosphite reagents, yield the final BEDT-TTF molecule.
Reaction Pathway:
-
Deprotection: The benzoylthio ester groups are cleaved using a base, such as sodium methoxide, to yield the dithiolate dianion.
-
Alkylation: The dithiolate reacts with an electrophile like 1,2-dibromoethane in a nucleophilic substitution reaction to form 4,5-ethylenedithio-1,3-dithiole-2-thione.
-
Coupling: The resulting thione is coupled, often via a phosphite-mediated reaction, to dimerize and form the central double bond of the BEDT-TTF molecule.
Caption: General pathway for the synthesis of BEDT-TTF.
Safety and Handling
This compound is intended for research and development use only. While specific toxicity data is limited, standard laboratory safety precautions should be observed when handling this compound.
Table 2: Hazard and Precautionary Information
| Category | Information |
| GHS Classification | Not classified as a hazardous substance or mixture according to available data. However, it is recommended to handle with care. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are required. Work should be performed in a well-ventilated area or a fume hood. |
| First Aid Measures | Skin Contact: Wash off with soap and plenty of water. |
| Eye Contact: Flush eyes with water as a precaution. | |
| Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. | |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a freezer for long-term stability. |
This information is a summary. Always refer to the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a compound of significant utility in synthetic organic chemistry and materials science. Its role as a stable and accessible precursor to the dmit dianion makes it indispensable for the synthesis of TTF-based molecular conductors. The detailed synthetic protocol provided herein offers a clear pathway for its preparation, enabling further research into novel electronic materials and complex molecular architectures. As with all chemical reagents, adherence to strict safety protocols is paramount for its handling and use in a laboratory setting.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 4,5-Dibenzoylthio-1,3-dithiole-2-thione | C17H10O2S5 | CID 364673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. This document collates critical data including its chemical identity, molecular formula, and molecular weight. A detailed experimental protocol for its synthesis is provided. Furthermore, this guide presents available quantitative data from crystallographic and spectroscopic analyses in structured tables for clarity and ease of comparison. Due to its primary application in materials science, particularly as a precursor to organic conductors, the concept of signaling pathways, typically associated with pharmacology, is not applicable. The focus of this guide is therefore on the fundamental molecular and structural characteristics relevant to its synthesis and application in materials chemistry.
Chemical Identity and Properties
This compound is a sulfur-rich organic compound that serves as a key building block in the synthesis of tetrathiafulvalene (TTF) derivatives. These derivatives are of significant interest in the field of materials science for their application in organic electronics.
| Identifier | Value |
| IUPAC Name | S,S'-(2-thioxo-1,3-dithiole-4,5-diyl) dibenzenecarbothioate |
| CAS Number | 68494-08-6 |
| Molecular Formula | C₁₇H₁₀O₂S₅ |
| Molecular Weight | 406.57 g/mol |
| Appearance | Light yellow to brown crystalline powder[1] |
| Melting Point | 140 - 143 °C[1] |
Molecular Structure
The molecular structure of this compound is characterized by a central 1,3-dithiole-2-thione ring functionalized with two benzoylthio groups at the 4 and 5 positions.
References
An In-depth Technical Guide to the Synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
This document provides a comprehensive overview of the synthesis pathway for 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, a key intermediate in the preparation of advanced materials such as organic conductors and superconductors.[1][2] The synthesis is a multi-step process beginning with the reduction of carbon disulfide. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Synthesis Pathway Overview
The synthesis of this compound proceeds through a three-step reaction sequence. The initial step involves the reduction of carbon disulfide (CS₂) with an alkali metal, such as sodium, in an appropriate solvent to generate the disodium salt of 4,5-dimercapto-1,3-dithiole-2-thione, commonly known as 'dmit'.[1][3] This intermediate is highly reactive and is typically stabilized in the second step by forming a zincate complex, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.[1][3][4] In the final step, this stable zinc complex is acylated with benzoyl chloride to yield the desired product, this compound.[1][3]
Below is a graphical representation of the synthesis pathway.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
2.1. Step 1 & 2: Preparation of Tetraethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiol) Zincate
This one-pot procedure combines the reduction of carbon disulfide and the subsequent formation of the stable zincate complex.[1][4]
Materials and Equipment:
-
1 L four-neck round-bottomed flask
-
Mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, gas inlet/outlet
-
Ice-water bath
-
Sodium metal
-
Carbon disulfide (CS₂), HPLC grade
-
Dry Dimethylformamide (DMF)
-
Methanol
-
Zinc Chloride (ZnCl₂)
-
Ammonia (30%)
-
Tetraethylammonium bromide
Procedure:
-
Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Under the inert atmosphere, add sodium metal (2.88 g, 0.13 mol) to the flask and cool the flask in an ice-water bath.
-
Slowly add a solution of carbon disulfide (22.5 mL, 0.38 mol) in dry DMF (150 mL) through the dropping funnel over 4-5 hours with vigorous stirring, maintaining the temperature between 20-30°C.
-
After the addition is complete, continue stirring for another 2 hours.
-
Cool the resulting dark brown mixture in an ice bath (0–5 °C) and slowly add methanol (7 mL) over 1 hour.
-
In a separate flask, degas a mixture of methanol (50 mL) and distilled water (63 mL) and add it rapidly to the reaction mixture.
-
In another flask, prepare a solution of zinc chloride (2.5 g, 0.019 mol) and 30% ammonia (63 mL) in methanol (63 mL). Add this solution to the reaction mixture.
-
Finally, add a solution of tetraethylammonium bromide (6.7 g, 0.032 mol) in distilled water (32 mL) and stir vigorously for at least 4 hours.
-
Collect the resulting red precipitate by filtration, wash with water and then methanol.
-
Dry the product in a desiccator under vacuum to afford the zincate complex as a red powder.
2.2. Step 3: Synthesis of this compound
Materials and Equipment:
-
1 L two- or three-neck round-bottomed flask
-
Reflux condenser with a CaCl₂ tube, pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
-
Dry acetone
-
Benzoyl chloride
Procedure:
-
In the round-bottomed flask, suspend the tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol) in dry acetone (200 mL).
-
With stirring, slowly add benzoyl chloride (20 mL, 0.173 mol) through the dropping funnel over a period of 4 hours.
-
After the addition is complete, leave the mixture stirring overnight at room temperature.
-
The resulting mixture can then be worked up to isolate the final product. This typically involves filtering off any solids and removing the solvent under reduced pressure. The crude product is then purified, for example, by recrystallization.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis.
| Step | Reactant | Molar Amount (mol) | Reagent | Molar Amount (mol) | Solvent | Volume (mL) | Temperature (°C) | Time (h) | Yield (%) |
| 1 & 2 | Sodium | 0.13 | Carbon Disulfide | 0.38 | DMF | 150 | 20-30 | 6-7 | 83-84 (for zincate)[4] |
| 1 & 2 | Zinc Chloride | 0.019 | Tetraethylammonium bromide | 0.032 | Methanol/Water | various | 0-5 then RT | 4+ | |
| 3 | Zincate Complex | 0.011 | Benzoyl Chloride | 0.173 | Acetone | 200 | Room Temp. | 4 + overnight | Not specified |
Note: The yield for the final benzoylation step is not explicitly stated in the reviewed literature but is expected to be high under these conditions.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Conclusion
The synthesis of this compound is a well-established procedure that provides a versatile building block for materials science.[2] The key to a successful synthesis is the careful control of reaction conditions, particularly during the initial reduction of carbon disulfide, and the isolation of the stable zincate intermediate. This guide provides the necessary details for the replication of this synthesis in a laboratory setting.
References
Navigating the Solubility Landscape of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a sulfur-rich organic compound with applications in materials science and organic synthesis.[1][2] A critical parameter for its application in solution-based processes, such as purification, reaction chemistry, and formulation, is its solubility in various organic solvents. This technical guide addresses the solubility of this compound, providing a framework for its empirical determination and classification. While specific quantitative solubility data for this compound across a comprehensive range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for researchers to ascertain these values. Furthermore, it presents a structured approach to data presentation and a visual representation of the solubility testing workflow.
Introduction
This compound, with the chemical formula C₁₇H₁₀O₂S₅, is a crystalline powder.[1][3] Its molecular structure, characterized by a dithiole-2-thione core and two benzoylthio substituents, suggests a largely nonpolar character, which typically governs its solubility behavior. Understanding the solubility of this compound is paramount for its effective utilization in various research and development settings, including as a building block in the synthesis of complex molecules and in the fabrication of organic electronic materials.[1] This guide provides the necessary methodological framework for researchers to systematically determine and document the solubility of this compound.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., Clear, yellow solution |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Rapid dissolution |
| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined | e.g., Saturated solution achieved |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Heating required for dissolution |
| e.g., Hexane | 25 | Data to be determined | Data to be determined | e.g., Insoluble |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Sparingly soluble |
| e.g., Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | e.g., High solubility observed |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of a solid organic compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with secure caps
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or watch glass
-
Oven or vacuum oven
Procedure
-
Sample Preparation: Accurately weigh a small amount of this compound and transfer it to a pre-weighed scintillation vial or test tube.
-
Solvent Addition: Add a measured volume of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to avoid transferring any undissolved solid.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or watch glass. Gently evaporate the solvent in an oven or vacuum oven at a temperature that will not cause decomposition of the solute.
-
Quantification: Once the solvent has completely evaporated, weigh the evaporating dish containing the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the qualitative and quantitative determination of the solubility of an organic compound.
Caption: Workflow for determining the solubility of an organic compound.
Factors Influencing Solubility
The solubility of this compound will be governed by several factors, consistent with the general principles of solubility for organic compounds:
-
Polarity: The principle of "like dissolves like" is paramount. Given the structure of the molecule, it is expected to be more soluble in nonpolar or moderately polar organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran. Its solubility is likely to be lower in highly polar protic solvents like water and ethanol, and also in very nonpolar aliphatic solvents like hexane.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic. Researchers may find that heating enhances the solubility of this compound, which can be advantageous for recrystallization and purification.
-
Crystalline Structure: The stability of the crystal lattice of the solid will influence its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.
Conclusion
While a comprehensive public database on the solubility of this compound is currently lacking, this technical guide provides researchers with the necessary tools to systematically and accurately determine these crucial physical properties. The detailed experimental protocol, data presentation template, and workflow visualization are designed to facilitate robust and reproducible solubility studies. The insights gained from such studies are essential for the advancement of research and development involving this versatile sulfur-containing compound.
References
Spectroscopic Profile of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (CAS Number: 68494-08-6). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document collates available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: S,S'-(2-thioxo-1,3-dithiole-4,5-diyl) dibenzothioate
-
Synonyms: 4,5-Dibenzoylthio-1,3-dithiole-2-thione[1]
-
Molecular Formula: C₁₇H₁₀O₂S₅[1]
-
Molecular Weight: 406.6 g/mol [1]
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental NMR data for this compound was not found in the surveyed literature, the expected chemical shifts can be predicted based on the molecular structure.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet (or m) | 4H | Aromatic Protons (ortho to C=O) |
| ~ 7.4 - 7.6 | Triplet (or m) | 6H | Aromatic Protons (meta & para) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~ 200 - 210 | C=S (Thione) |
| ~ 185 - 195 | C=O (Thioester) |
| ~ 130 - 140 | Aromatic Carbons (quaternary and CH) |
| ~ 125 - 130 | C=C (dithiole ring) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1680 - 1650 | Strong | C=O stretch (Thioester) |
| 1600 - 1450 | Medium | Aromatic C=C stretch |
| 1200 - 1000 | Strong | C=S stretch (Thione) |
| 750 - 690 | Strong | Aromatic C-H bend |
Mass Spectrometry (MS)
Mass spectrometry data indicates a clear fragmentation pattern for this compound.[1]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 406 | Low | [M]⁺ (Molecular Ion) |
| 105 | High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
| 106 | Medium | Isotopic peak or rearrangement fragment |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis
A detailed protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of the tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate salt with benzoyl chloride.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
IR Spectroscopy (General Protocol)
-
Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty pellet holder is recorded first for background correction.
Mass Spectrometry (General Protocol)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.
References
An In-depth Technical Guide to the Discovery and History of Dithiolethiones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiolethiones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention for their potent chemopreventive and cytoprotective properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of dithiolethiones. It details the key milestones in their development, from their initial synthesis in the late 19th century to their emergence as promising drug candidates. The guide elucidates the primary mechanism of action, the activation of the Nrf2 signaling pathway, and explores alternative pathways such as the inhibition of NF-κB. Detailed experimental protocols for the synthesis of the parent compound, 3H-1,2-dithiole-3-thione (D3T), and for key biological activity assays are provided to facilitate further research and development in this field.
Discovery and History
The journey of dithiolethiones began in 1884, when the Italian chemist G. A. Barbaglia first synthesized a compound with the characteristic dithiolethione core, although its exact structure was not determined at the time.[1] However, it was not until the mid-20th century that systematic investigation into this class of compounds began. In 1948, the parent compound, 3H-1,2-dithiole-3-thione (D3T), was synthesized, paving the way for the preparation of numerous derivatives in the following decades, particularly in France, for potential industrial and pharmaceutical applications.[1]
A pivotal moment in the history of dithiolethiones came in the 1980s with the work of Bueding and his colleagues. Their research revealed the significant chemopreventive properties of these compounds, bringing dithiolethiones to the forefront of cancer research.[1] This era saw the rise of prominent dithiolethiones like Oltipraz and Anethole Dithiolethione (ADT), which were extensively studied for their ability to induce phase II detoxification enzymes and protect against carcinogen-induced damage.[1] This discovery of their biological activity, particularly their role in cellular defense mechanisms, has driven decades of research into their therapeutic potential.
Synthetic Methodologies
The synthesis of the 1,2-dithiole-3-thione core can be achieved through several routes, most commonly involving the sulfurization of 1,3-dicarbonyl compounds or their derivatives.
General Synthetic Routes
Several methods have been developed for the synthesis of 3H-1,2-dithiole-3-thiones. The most common approaches include:
-
From 3-Oxoesters: This is a widely used method that involves the reaction of a β-ketoester with a sulfurating agent.[2] Common sulfurating agents include Lawesson's reagent in the presence of elemental sulfur, or a mixture of phosphorus pentasulfide (P₄S₁₀), elemental sulfur (S₈), and hexamethyldisiloxane (HMDO).[2]
-
From α-Enolic Dithioesters: These compounds can be cyclized to form the dithiolethione ring.
-
From Isopropenyl Derivatives: Dehydrogenation and sulfurization of isopropenyl or isopropyl groups using reagents like phosphorus pentasulfide or elemental sulfur can yield dithiolethiones.[2]
-
From Alkynes: Certain alkynes can be converted to dithiolethiones using appropriate sulfur-containing reagents.
Experimental Protocol: Synthesis of 3H-1,2-dithiole-3-thione (D3T)
This protocol describes the synthesis of the parent compound, 3H-1,2-dithiole-3-thione (D3T), from diethyl 3-oxopentanedioate using Lawesson's reagent and elemental sulfur.
Materials:
-
Diethyl 3-oxopentanedioate
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Elemental sulfur
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3-oxopentanedioate (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) and elemental sulfur (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 3H-1,2-dithiole-3-thione as a crystalline solid.
Biological Activity and Mechanism of Action
Dithiolethiones exhibit a wide range of biological activities, with their cancer chemopreventive effects being the most extensively studied. The primary mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Dithiolethiones, being electrophilic, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[3]
References
The Pivotal Role of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in Organic Electronics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of organic electronics, the design and synthesis of novel organic semiconducting materials are of paramount importance. Among the myriad of molecular building blocks, sulfur-rich heterocyclic compounds have garnered significant attention due to their excellent charge transport properties and environmental stability. This technical guide focuses on the core compound 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione , a versatile precursor to a class of highly effective organic semiconductors. This document provides an in-depth overview of its synthesis, electronic properties, and its crucial role in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Core Compound Profile: this compound
This compound is a stable, crystalline solid that serves as a key intermediate in the synthesis of tetrathiafulvalene (TTF) and its derivatives.[1][2] The molecular structure, characterized by a central 1,3-dithiole-2-thione ring functionalized with two benzoylthio groups, provides a robust framework for creating extended π-conjugated systems essential for efficient charge transport.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₀O₂S₅ | [3] |
| Molecular Weight | 406.6 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Melting Point | 140 - 143 °C | [4] |
| CAS Number | 68494-08-6 | [3] |
Synthesis of this compound
The synthesis of this compound is a well-established multi-step process that begins with the reduction of carbon disulfide. The resulting dithiolate is then stabilized as a zinc complex and subsequently acylated to yield the target compound.
Experimental Protocol: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
This procedure should be conducted in an efficient fume hood due to the toxicity and flammability of carbon disulfide.
-
Reaction Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a sodium hypochlorite solution trap.
-
Initial Reaction: Dry N,N-dimethylformamide (DMF, 2.5 L) and sodium metal (92 g, 4 mol) are added to the flask. The mixture is stirred and cooled to 0 °C in an ice-salt bath.
-
Addition of Carbon Disulfide: Carbon disulfide (243 g, 3.2 mol) is added dropwise over 4 hours while maintaining the temperature between 0 and 10 °C. The reaction mixture is stirred for an additional 2 hours at room temperature.
-
Work-up: The mixture is cooled again to 0-5 °C, and a degassed solution of methanol (400 mL) and deionized water (500 mL) is added rapidly. A solution of zinc chloride (20 g, 0.15 mol) in concentrated aqueous ammonium hydroxide (500 mL) and methanol (500 mL) is then added.
-
Precipitation: A solution of tetraethylammonium bromide (53 g, 0.25 mol) in deionized water (250 mL) is added dropwise with vigorous stirring over at least 4 hours.
-
Isolation: The resulting red precipitate is collected by filtration, washed with deionized water and methanol, and dried in a desiccator under vacuum to afford the zincate complex.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A 1 L two- or three-neck round-bottomed flask is fitted with a reflux condenser, a CaCl₂ tube, a pressure-equalizing dropping funnel, and magnetic stirring.
-
Acylation: Dry acetone (200 mL) and tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol) are added to the flask. Benzoyl chloride (20 mL, 0.173 mol) is added slowly through the dropping funnel over 4 hours with stirring. The mixture is left to stir overnight.
-
Isolation and Purification: The resulting yellow-brown solid is collected under vacuum and washed with water (250 mL) and acetone (150 mL). The crude material is dissolved in chloroform (175 mL), treated with activated charcoal (0.25 g), and refluxed for 10 minutes. The hot mixture is filtered, and the filtrate is concentrated to 75 mL. Methanol (25 mL) is added dropwise with stirring, and the solution is refrigerated overnight to yield the crystalline product.
Role in Organic Electronics: A Precursor to Tetrathiafulvalene (TTF) Derivatives
The primary significance of this compound in organic electronics lies in its role as a precursor to tetrathiafulvalene (TTF) and its derivatives, most notably bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). TTF derivatives are excellent electron donors and have been extensively studied for their applications in organic conductors, superconductors, and the active layers of OFETs and OPVs.[3][5]
Synthetic Pathway to Tetrathiafulvalene
The conversion of this compound to TTF derivatives typically involves deprotection of the benzoyl groups to generate the dithiolate, followed by reaction with an appropriate electrophile to form the desired TTF derivative. A high-yield, two-step synthesis of the parent TTF from this compound has been reported, achieving an 85% overall yield without the need for chromatography.[1][2]
Electronic Properties of Derivatives
Applications in Organic Field-Effect Transistors (OFETs)
Derivatives of this compound, particularly TTF and its analogues, are widely used as the active semiconductor layer in p-type OFETs. The planar structure and extensive π-conjugation of these molecules facilitate strong intermolecular π-π stacking, which is conducive to efficient charge transport.[8]
Performance of TTF Derivative-Based OFETs
The performance of OFETs is characterized by parameters such as charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff). Single-crystal OFETs based on TTF derivatives have demonstrated high mobilities, with some reaching up to 1.4 cm²/Vs.[5] Solution-processed thin-film OFETs based on TTF derivatives have also shown promising results, with mobilities in the range of 10⁻² cm²/Vs.[5]
| TTF Derivative | Device Type | Mobility (μ) | Ion/Ioff | Reference |
| Various TTF derivatives | Single-crystal | up to 1.4 cm²/Vs | - | [5] |
| Thiazole-functionalized dithieno-TTF | Solution-processed thin-film | 3.47 x 10⁻³ cm²/Vs | - | [9] |
| Imidazo[4,5-f]-1,10-phenanthroline-triarylamines | Solution-processed thin-film | up to 1.1 cm²/Vs | 10⁶ | [10] |
Applications in Organic Photovoltaics (OPVs)
In organic solar cells, TTF derivatives synthesized from this compound can act as electron donor materials in the photoactive layer. The appropriate HOMO energy level of the donor material is critical for efficient charge separation at the donor-acceptor interface.
Experimental Protocol: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
The following is a general protocol for the fabrication of a BHJ-OPV device, which can be adapted for use with TTF derivatives.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A solution containing the TTF derivative (donor) and a fullerene derivative (e.g., PC₇₁BM, acceptor) in a suitable organic solvent (e.g., chlorobenzene) is spin-coated on top of the HTL. The film is then annealed to optimize its morphology.
-
Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the device area.
-
Encapsulation: The device is encapsulated to protect it from atmospheric degradation.
Conclusion
This compound is a cornerstone molecule in the field of organic electronics. Its primary importance stems from its role as a versatile and efficient precursor for the synthesis of a wide range of tetrathiafulvalene derivatives. These derivatives have demonstrated significant potential as high-performance p-type semiconductors in organic field-effect transistors and as electron donor materials in organic photovoltaics. The well-established synthetic routes to this compound and its subsequent conversion to functional organic electronic materials make it a molecule of continued interest for researchers and scientists working towards the advancement of flexible, low-cost, and efficient organic electronic devices. Further research into novel derivatives and optimization of device fabrication protocols will undoubtedly lead to even greater performance and wider applications of materials derived from this pivotal building block.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational stability, vibrational spectra, HOMO-LUMO and NBO analysis of 1,3,4-thiadiazolidine-2,5-dithione with experimental (FT-IR and FT-Raman) techniques and scaled quantum mechanical calculations. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Characteristics of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione crystals. The information is presented to be a valuable resource for researchers and professionals involved in organic synthesis, materials science, and drug development.
Core Physical and Chemical Properties
This compound is a stable, crystalline organic compound. It serves as a key intermediate in the synthesis of various complex organic molecules, including precursors to organic conductors and superconductors.[1][2] Its unique dithiole structure imparts specific reactivity, making it a subject of interest in advanced materials research.[2]
The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₀O₂S₅ | [3][4] |
| Molecular Weight | 406.57 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder | [5] |
| Melting Point | 140 - 143 °C | [5] |
| CAS Number | 68494-08-6 | |
| IUPAC Name | S-[5-(benzoylsulfanyl)-2-thioxo-1,3-dithiol-4-yl] benzenecarbothioate | |
| InChI Key | YQZPSSPUVUGQQS-UHFFFAOYSA-N |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).
| Database | Identifier | Reference |
| CCDC Number | 126405 | [3] |
| Associated Article DOI | 10.1107/S0108270195015162 | [3] |
Researchers can access the detailed crystallographic information, including unit cell dimensions, space group, and atomic coordinates, through the CCDC's online services using the provided identifier.
Spectroscopic Data
The following tables summarize the available spectroscopic data for the characterization of this compound.
Infrared (FTIR) Spectroscopy
| Technique | Source | Reference |
| KBr Wafer | Tokyo Kasei Kogyo Company, Ltd. | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Instrument | Reference |
| ¹H NMR | Varian CFT-20 | [3] |
| ¹³C NMR | Not specified | [3] |
Mass Spectrometry
| Technique | Key Fragments (m/z) | Reference |
| GC-MS | 105, 106 | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the reduction of carbon disulfide.[6] The overall workflow is depicted in the diagram below.
Step 1: Preparation of Tetraethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiol) Zincate [6]
This initial step involves the reduction of carbon disulfide with sodium metal in dimethylformamide (DMF) to produce sodium 1,3-dithiole-2-thione-4,5-dithiolate (dmit) and sodium trithiocarbonate. The dmit is then complexed with zinc chloride in the presence of ammonia and precipitated as the tetraethylammonium salt. This complexation is crucial for separating the desired dithiolate from the trithiocarbonate byproduct.
Step 2: Synthesis of this compound [6]
The purified zincate complex from Step 1 is then reacted with benzoyl chloride in dry acetone. This reaction proceeds via a nucleophilic substitution at the carbonyl group of benzoyl chloride, leading to the formation of the final product, this compound. The product is typically isolated as a crystalline solid.
Logical Relationships and Applications
The primary significance of this compound lies in its role as a precursor in the synthesis of more complex molecules, particularly tetrathiafulvalene (TTF) derivatives. The logical relationship of its application is outlined below.
As illustrated, the benzoyl groups can be removed to generate the corresponding dithiolate, which can then be alkylated to form various tetrathiafulvalene (TTF) precursors. These precursors are fundamental building blocks for the creation of organic conductors and superconductors. Furthermore, the compound's versatile structure makes it a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials for organic photovoltaic devices.[2]
References
An In-depth Technical Guide on the Thermal Stability of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. This compound is a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are of significant interest in the field of materials science for the development of organic conductors and semiconductors.[1] While detailed thermogravimetric and calorimetric data for this specific molecule are not extensively published, this guide synthesizes available information and outlines the standard methodologies for its thermal analysis.
Physicochemical Properties and Thermal Profile
This compound is a sulfur-rich heterocyclic compound. Its stability is a critical parameter for its storage, handling, and processing, particularly in the synthesis of more complex molecular structures.[1]
The primary indicator of the thermal stability of a solid organic compound is its melting point, which can be accompanied by decomposition. For this compound, the melting point is consistently reported in a narrow range, suggesting a relatively well-defined thermal behavior at this transition.
| Parameter | Value | Method | Reference |
| Molecular Formula | C₁₇H₁₀O₂S₅ | - | [2] |
| Molecular Weight | 406.57 g/mol | - | [1] |
| Appearance | Light yellow to brown crystalline powder | Visual Inspection | [1][3] |
| Melting Point | 140 - 143 °C | Capillary Method | [1][3] |
| Purity (Typical) | >98.0% | HPLC | [3] |
Note: The melting point is a key thermal event. For some related dithiole-2-thione compounds, melting is reported to occur with decomposition, a phenomenon that can be precisely characterized by Differential Scanning Calorimetry (DSC). For instance,[4][5]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione melts with decomposition at approximately 181 °C.[6]
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.[7]
TGA measures the change in mass of a sample as it is heated at a constant rate. This is crucial for determining decomposition temperatures and identifying the presence of volatile components.
Objective: To determine the onset of decomposition, the temperature of maximum mass loss, and the percentage of residual mass.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 2-10 mg) is accurately weighed into a ceramic or platinum TGA pan.[8]
-
Instrument Setup:
-
Purge Gas: An inert gas, such as nitrogen or argon, is used to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.[5]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine:
-
T_onset: The temperature at which significant mass loss begins.
-
T_max: The temperature at which the rate of mass loss is at its maximum (the peak of the DTG curve).
-
Mass Loss (%): The percentage of mass lost at each decomposition step.
-
Residual Mass (%): The percentage of mass remaining at the end of the experiment.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and decomposition.[10]
Objective: To determine the melting point, enthalpy of fusion, and to characterize any exothermic or endothermic decomposition events.
Instrumentation: A differential scanning calorimeter with a suitable furnace and cooling system.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed into an aluminum or copper pan, which is then hermetically sealed.[8]
-
Instrument Setup:
-
Purge Gas: An inert atmosphere (e.g., nitrogen) is maintained at a flow rate of 20-50 mL/min.
-
Temperature Program: A heating-cooling-heating cycle can be employed. For instance, heat from 25 °C to 160 °C (above the melting point) at a rate of 10 °C/min, hold for a few minutes to erase thermal history, cool to a low temperature (e.g., 0 °C), and then reheat at the same rate.[9]
-
-
Data Acquisition: The differential heat flow to the sample is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify:
-
Melting Point (T_m): The temperature at the peak of the endothermic melting transition.
-
Enthalpy of Fusion (ΔH_f): The area under the melting peak, which corresponds to the energy required to melt the sample.
-
Decomposition: Sharp or broad exothermic or endothermic peaks that are not reversible upon cooling and reheating can indicate decomposition.
-
Visualization of Experimental Workflow
The logical flow for a comprehensive thermal stability analysis of this compound can be visualized as follows.
Caption: Workflow for Thermal Stability Analysis.
Expected Thermal Decomposition Pathway
Conclusion
This compound exhibits a well-defined melting point in the range of 140-143 °C.[1][3] This indicates good thermal stability under normal storage and handling conditions. For applications requiring higher processing temperatures, a detailed thermal analysis using TGA and DSC is essential to fully understand its decomposition behavior. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain this critical data. The insights gained from such analyses are invaluable for the controlled synthesis of advanced materials and for ensuring the safety and reproducibility of chemical processes involving this versatile precursor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 68494-08-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A High-Yield, Two-Step Synthesis of Tetrathiafulvalene (TTF) from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrathiafulvalene (TTF) is a cornerstone organosulfur compound in the field of materials science, renowned for its electron-donating properties that facilitate the formation of conductive charge-transfer salts.[1][2] This application note provides a detailed protocol for an expedient and cost-effective large-scale synthesis of TTF. The described method starts from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione and proceeds in two main steps to yield TTF in high purity without the need for chromatographic separation.[3][4][5] This robust protocol is designed to be readily implemented in a laboratory setting.
Overall Reaction Scheme
The synthesis involves the formation of an intermediate, tetrathianaphthalene (TTN), which subsequently rearranges to the final product, tetrathiafulvalene (TTF).[3]
Step 1: Synthesis of Tetrathianaphthalene (TTN)
The initial step involves the reaction of this compound with sodium ethoxide to form the 1,3-dithiole-2-thioxo-4,5-dithiolate dianion.[3] This intermediate then reacts with 1,2-dichloroethylene to produce tetrathianaphthalene (TTN).[3]
Step 2: Rearrangement of TTN to Tetrathiafulvalene (TTF)
In the second step, the synthesized TTN is deprotonated, leading to an irreversible and quantitative rearrangement to form tetrathiafulvalene (TTF).[3]
Experimental Protocols
Materials and Equipment:
-
Three-neck round-bottom flask (2 L)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Filtration apparatus
Reagents:
-
Ethanol (EtOH)
-
Sodium (Na)
-
Tetrahydrofuran (THF)
-
This compound
-
1,2-Dichloroethylene (cis and trans mixture)
-
Potassium tert-butoxide (KOtBu)
-
Hexanes
-
Methanol (MeOH)
Protocol 1: Synthesis of Tetrathianaphthalene (TTN)
-
Under an inert atmosphere, add 500 ml of ethanol to a 2 L three-neck flask equipped with a reflux condenser and mechanical stirrer.
-
Slowly add 18.4 g (800 mmol) of fresh sodium metal portion-wise to the ethanol.
-
After all the sodium has reacted, add 500 ml of THF to the flask.
-
In a separate flask, dissolve 32.48 g (80 mmol) of this compound in 600 ml of THF.
-
Add 46 ml (600 mmol) of a 1,2-dichloroethylene mixture (e.g., 30% cis and 70% trans) to the solution of the starting material.
-
Transfer the resulting solution to an addition funnel and add it dropwise to the sodium ethoxide solution over an 8-hour period under gentle reflux with stirring.
-
After the addition is complete, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting dark brown solid with water and methanol.
-
Recrystallize the solid from hexanes to yield tetrathianaphthalene (TTN).
Protocol 2: Synthesis of Tetrathiafulvalene (TTF)
-
Dissolve the synthesized TTN in THF.
-
Add a stoichiometric amount of potassium tert-butoxide (KOtBu) to the solution.
-
Stir the reaction mixture at room temperature. The rearrangement to TTF is typically quantitative.[3]
-
Remove the THF under reduced pressure.
-
The resulting solid is crude TTF, which can be further purified by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of tetrathiafulvalene.
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Amount of Starting Material | 32.48 g (80 mmol) | [3] |
| Sodium | 18.4 g (800 mmol) | [3] |
| 1,2-Dichloroethylene | 46 ml (600 mmol) | [3] |
| Overall Yield of TTF | 85% | [3][4] |
| Purity | High purity without chromatography | [3][4] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of Tetrathiafulvalene from this compound.
Caption: Workflow for the two-step synthesis of Tetrathiafulvalene (TTF).
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 3. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A805226C [pubs.rsc.org]
Application Note and Experimental Protocol: Preparation of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, a key intermediate in the synthesis of organic conductors and materials for electronic applications. The protocol outlines a robust method starting from tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate and benzoyl chloride. This application note includes a summary of quantitative data, a step-by-step experimental procedure, and characterization details to ensure reproducibility and verification of the final product.
Introduction
This compound is a crucial building block in the field of materials science, particularly for the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral components of organic conductors and superconductors.[1] The benzoylthio protecting groups can be readily removed to generate the corresponding dithiolate, which can then be used in subsequent reactions to construct complex sulfur-rich molecules. This protocol details a reliable method for the preparation and purification of this important precursor.
Experimental Protocol
The synthesis of this compound is achieved through the reaction of tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate with benzoyl chloride in acetone. The subsequent workup and purification yield the desired product as a yellow-brown solid.
Materials and Equipment:
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
-
Benzoyl chloride
-
Dry Acetone
-
Chloroform
-
Methanol
-
Activated charcoal
-
1 L two- or three-neck round-bottomed flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Refrigerator
Procedure:
Reaction Setup:
-
A 1 L two- or three-neck round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser fitted with a CaCl₂ drying tube, and a pressure-equalizing dropping funnel.
-
To the flask, add dry acetone (200 mL) and tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol).[2]
Reaction: 3. With continuous stirring, slowly add benzoyl chloride (20 mL, 24.2 g, 0.173 mol) through the dropping funnel over a period of 4 hours.[2] 4. After the addition is complete, allow the reaction mixture to stir overnight at room temperature.[2]
Workup and Purification: 5. Collect the resulting yellow-brown solid by vacuum filtration. 6. Wash the solid sequentially with water (250 mL) and acetone (150 mL).[2] 7. Transfer the crude material to a 500 mL round-bottomed flask and dissolve it in chloroform (175 mL).[2] 8. Add activated charcoal (0.25 g) and reflux the mixture for 10 minutes.[2] 9. Filter the hot mixture and wash the filter cake with an additional portion of hot chloroform (25 mL) to ensure all the product is collected.[2] 10. Concentrate the filtrate to a volume of approximately 75 mL using a rotary evaporator.[2] 11. With stirring, add methanol (25 mL) dropwise to the concentrated solution to induce crystallization. 12. Place the solution in a refrigerator overnight to facilitate complete precipitation.[2] 13. Collect the purified yellow-brown solid by vacuum filtration and dry under vacuum.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₀O₂S₅ | |
| Molecular Weight | 406.57 g/mol | |
| Appearance | Yellow-brown crystalline powder | [2] |
| Melting Point | 140 - 143 °C | |
| Purity (HPLC) | ≥ 98% | |
| Expected Yield | Information not available in the provided search results. |
Characterization Data:
While specific peak assignments were not available in the provided search results, the following are the expected spectral data for product verification.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons of the two benzoyl groups.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbons, the carbons of the dithiole ring, and the carbons of the benzoyl groups.
-
FTIR (KBr): Characteristic absorption bands are expected for the C=O (carbonyl) and C=S (thione) stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Benzoyl chloride is corrosive and an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetone, chloroform, and methanol are flammable solvents; avoid open flames and ensure proper ventilation.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione as a Precursor for Molecular Conductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a crucial precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives.[1] TTF is a cornerstone organosulfur compound in the field of materials science, renowned for its electron-donating properties that facilitate the formation of highly conductive charge-transfer salts.[2] The synthesis of TTF from this compound offers a high-yield and cost-effective route to producing high-purity TTF without the need for chromatography.[2][3] This document provides detailed protocols for the synthesis of TTF from this precursor, the subsequent formation of the highly conductive tetrathiafulvalene-tetracyanoquinodimethane (TTF-TCNQ) charge-transfer complex, and methods for its characterization.
Data Presentation
The following tables summarize the key quantitative data for the precursor, the synthesized tetrathiafulvalene (TTF), and its charge-transfer complex with 7,7,8,8-tetracyanoquinodimethane (TCNQ).
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₀O₂S₅[4] |
| Molecular Weight | 406.57 g/mol [1] |
| Appearance | Light yellow to brown crystalline powder[1][5] |
| Melting Point | 140 - 143 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
Table 2: Synthesis and Properties of Tetrathiafulvalene (TTF)
| Parameter | Value |
| Starting Material | This compound[2] |
| Key Reagents | Sodium methoxide, Triethyl phosphite[2] |
| Reaction Time | Step 1: 1 hour; Step 2: 2 hours[2] |
| Temperature | Step 1: Room Temperature; Step 2: 110-120°C[2] |
| Overall Yield | 85%[2][3] |
| Purification | Precipitation and washing[2] |
| Appearance | Yellow solid[6] |
| Molecular Formula | C₆H₄S₄[6] |
| Molar Mass | 204.34 g/mol [6] |
| Melting Point | 116 - 119 °C[6] |
Table 3: Properties of the TTF-TCNQ Charge-Transfer Complex
| Property | Value |
| Formation Method | Solution mixing and single crystal growth[7] |
| Appearance | Greenish-black crystals |
| Room Temperature Electrical Conductivity (single crystal) | 192–652 Ω⁻¹ cm⁻¹[8] |
Experimental Protocols
Protocol 1: High-Yield Two-Step Synthesis of Tetrathiafulvalene (TTF)
This protocol describes an efficient synthesis of tetrathiafulvalene from this compound, yielding a high-purity product without chromatographic separation.[2][3]
Step 1: Deprotection of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.
-
To this stirred solution, add a solution of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The resulting reaction mixture containing the intermediate dithiolate salt is used directly in the next step without isolation.[2]
Step 2: Coupling to form Tetrathiafulvalene
-
To the reaction mixture from Step 1, add triethyl phosphite.
-
Heat the mixture to reflux at 110-120°C with vigorous stirring for 2 hours. A yellow precipitate of tetrathiafulvalene will form during this time.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the yellow precipitate by filtration.
-
Wash the precipitate thoroughly with methanol and then with hexane to remove any impurities.
-
Dry the product under vacuum to obtain pure tetrathiafulvalene.[2]
Protocol 2: Formation of TTF-TCNQ Single Crystals for Conductivity Measurements
This protocol describes a general method for growing single crystals of the TTF-TCNQ charge-transfer complex, suitable for electrical property characterization.
Method: Slow Evaporation
-
Prepare separate saturated solutions of tetrathiafulvalene (TTF) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) in a suitable solvent such as acetonitrile.
-
Filter both solutions to remove any particulate impurities.
-
In a clean crystallizing dish, mix the two solutions in a 1:1 molar ratio.
-
Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to a week.
-
Long, needle-like, greenish-black crystals of TTF-TCNQ will form.
-
Carefully collect the crystals using fine-tipped forceps.
Alternative Method: Vapor Diffusion
-
Prepare a saturated solution of TTF and TCNQ in a 1:1 molar ratio in a solvent in which they are soluble (e.g., acetonitrile).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a small amount of a solvent in which the TTF-TCNQ complex is less soluble but is miscible with the first solvent (e.g., hexane).
-
The vapor from the less soluble solvent will slowly diffuse into the solution, reducing the solubility of the TTF-TCNQ complex and promoting the growth of single crystals.[9]
Protocol 3: Electrical Conductivity Measurement of TTF-TCNQ Single Crystals
A four-probe method is typically used to measure the electrical conductivity of the highly anisotropic TTF-TCNQ crystals.
-
Select a long, uniform single crystal of TTF-TCNQ.
-
Mount the crystal on an insulating substrate.
-
Attach four fine gold or platinum wires to the crystal along its long axis using conductive silver or carbon paste. The two outer wires serve as the current leads, and the two inner wires act as the voltage probes.
-
Pass a known DC current (I) through the two outer wires using a constant current source.
-
Measure the voltage drop (V) across the two inner probes using a high-impedance voltmeter.
-
Measure the distance (L) between the two inner voltage probes and the cross-sectional area (A) of the crystal.
-
Calculate the conductivity (σ) using the following formula: σ = (I * L) / (V * A)
Visualizations
Caption: Synthesis workflow for Tetrathiafulvalene (TTF).
Caption: Formation and characterization of TTF-TCNQ.
Characterization Data for Tetrathiafulvalene (TTF)
-
¹H NMR: Spectral data is available for TTF.
-
¹³C NMR: Spectral information has been reported for TTF.
-
FTIR: Infrared spectroscopy data can be used to confirm the structure of TTF.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 4,5-Dibenzoylthio-1,3-dithiole-2-thione | C17H10O2S5 | CID 364673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 68494-08-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for the Large-Scale Synthesis of Tetrathiafulvalene (TTF)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of tetrathiafulvalene (TTF) from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. The described method is cost-effective, high-yielding, and avoids the need for chromatographic purification, making it suitable for producing bulk quantities of TTF.
Introduction
Tetrathiafulvalene (TTF) is a pivotal organosulfur compound that has been extensively studied for its electron-donating properties, which are fundamental to the development of organic conductors and superconductors.[1][2][3][4] Its derivatives are key components in molecular electronics and supramolecular chemistry. The demand for large quantities of high-purity TTF has driven the development of efficient and scalable synthetic routes.
The following protocol details a robust two-step synthesis that starts from the readily available precursor this compound, achieving an overall yield of approximately 85%.[1][2][5]
Reaction Pathway
The synthesis proceeds in two main stages:
-
Deprotection: The benzoyl protecting groups of this compound are removed using sodium ethoxide to generate the reactive 1,3-dithiole-2-thioxo-4,5-dithiolate dianion.[1]
-
Coupling: The in-situ generated dianion is coupled to form TTF. This method circumvents the need for expensive reagents and complex purification techniques.[1]
Figure 1: Chemical reaction pathway for the synthesis of TTF.
Quantitative Data Summary
The following table summarizes the key quantitative data for the large-scale synthesis of TTF.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents | Sodium, Ethanol, Tetrahydrofuran (THF) | [1] |
| Overall Yield | 85% | [1][2][5] |
| Purification Method | Non-chromatographic | [1][2] |
| Scale | Large-scale (demonstrated with 80 mmol starting material) | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of TTF.
Materials and Equipment
-
This compound
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow
Figure 2: Experimental workflow for the synthesis and purification of TTF.
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
In a three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, carefully add fresh sodium (18.4 g, 800 mmol) portion-wise to anhydrous ethanol.[1]
-
Allow the sodium to react completely with the ethanol.
-
Once the reaction is complete, add 500 ml of anhydrous THF to the flask.[1]
Step 2: Reaction
-
In a separate flask, dissolve this compound (32.48 g, 80 mmol) in 600 ml of anhydrous THF.[1]
-
Transfer this solution to an addition funnel.
-
Add the solution from the addition funnel dropwise over an 8-hour period to the gently refluxing sodium ethoxide solution with stirring.[1]
Step 3: Isolation and Purification
-
After the addition is complete, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water and then with ethanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to yield high-purity TTF.
This procedure provides TTF in high purity without the need for column chromatography, which is a significant advantage for large-scale production.[1][2]
Safety Precautions
-
Handle sodium metal with extreme care. It is highly reactive with water and moisture. All glassware must be thoroughly dried.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Carbon disulfide, a potential precursor in other TTF syntheses, is toxic and flammable and should be handled with caution if used in alternative or preparatory steps.[6]
References
- 1. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]
- 5. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A805226C [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a versatile organosulfur compound that serves as a crucial building block in the field of materials science.[1][2] Its primary and most well-documented application is as a key precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives.[3][4] TTF is a pivotal molecule in the development of organic conductors and molecular electronics due to its potent electron-donating properties, which facilitate the formation of highly conductive charge-transfer salts.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of TTF, a cornerstone for the development of advanced electronic materials.
Core Application: Precursor for Tetrathiafulvalene (TTF) Synthesis
The most significant application of this compound is in the high-yield, two-step synthesis of tetrathiafulvalene (TTF).[4][5] This process involves the conversion of the starting material to a dithiolate intermediate, followed by a coupling reaction to form the TTF core.
Logical Workflow for TTF Synthesis
Caption: Synthetic pathway from this compound to TTF.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Tetrathiafulvalene (TTF) starting from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [4][5] |
| Intermediate | Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) | [5] |
| Final Product | Tetrathiafulvalene (TTF) | [4][5] |
| Overall Yield | ~85% | [4][5] |
| Purity | High purity without chromatography | [4][5] |
Experimental Protocols
The synthesis of TTF from this compound is a well-established two-step process.
Step 1: Synthesis of Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit)
This procedure involves the deprotection of the benzoyl groups to yield the sodium dithiolate salt.
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Anhydrous Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-3 hours. During this time, the sodium salt of 1,3-dithiole-2-thione-4,5-dithiolate will precipitate.
-
Collect the precipitate by filtration under an inert atmosphere, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the resulting yellow solid under vacuum to yield Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit).
Step 2: Synthesis of Tetrathiafulvalene (TTF) via Coupling
The intermediate dithiolate is then coupled to form the final TTF product.
Materials:
-
Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) from Step 1
-
An appropriate coupling agent (e.g., a mild oxidizing agent or via electrochemical methods)
-
Solvent (e.g., acetonitrile)
-
Standard reaction and purification glassware
Procedure:
-
Suspend the Na₂dmit in a suitable solvent such as acetonitrile in a reaction flask.
-
The coupling can be achieved through various methods, including reaction with a suitable electrophile or electrochemical oxidation. A common laboratory method involves the use of a mild oxidizing agent.
-
After the reaction is complete, the crude TTF is isolated.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., acetonitrile or a mixture of solvents) to yield pure, crystalline tetrathiafulvalene.
Experimental Workflow Diagram
References
- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Phosphite-Mediated Coupling of Dithiolethiones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphite-mediated coupling of 1,3-dithiole-2-thiones is a powerful synthetic method for the preparation of tetrathiafulvalene (TTF) and its derivatives. This reaction class is valued for its efficiency in constructing the electron-rich TTF core, a key component in materials science and a scaffold of emerging interest in medicinal chemistry. The reaction typically involves the desulfurization and coupling of two dithiolethione molecules in the presence of a trialkyl phosphite, such as triethyl phosphite, at elevated temperatures. This document provides detailed experimental protocols, a summary of reaction scope, and a plausible mechanistic pathway for this transformation.
Data Presentation
The following table summarizes representative examples of the phosphite-mediated coupling of dithiolethiones, showcasing the scope of the reaction with various substrates and the corresponding reaction conditions and yields.
| Starting Dithiolethione/Dithiolone | Phosphite Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-dithiole-2-thione | Triethyl phosphite | Toluene | 120-135 | 3 - 5.5 | Tetrathiafulvalene (TTF) | 70-87 | [Benchchem] |
| 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (after deprotection) | Triethyl phosphite | Methanol (Step 1), Neat (Step 2) | RT (Step 1), 110-120 (Step 2) | 1 (Step 1), 2 (Step 2) | Tetrathiafulvalene (TTF) | 85 | [Benchchem] |
| Bromo-substituted 1,3-dithiole-2-thiones | Triethyl phosphite | - | - | - | Polybrominated tetrathiafulvalenes | - | [ResearchGate] |
| 4-tert-butyl-1,3-dithiol-2-one | Triethyl phosphite | - | - | - | 4,4′-di-tert-butyl-tetrathiafulvalene | - | [ResearchGate] |
| 4,5-ethylenedithiolo-1,3-dithiole-2-thione | Triethyl phosphite | Benzene | 105-115 | 8 | Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | 58 |
Experimental Protocols
Protocol 1: Direct Coupling of 1,3-Dithiole-2-thione to Synthesize Tetrathiafulvalene
This protocol outlines the direct coupling of the parent 1,3-dithiole-2-thione to yield tetrathiafulvalene.
Materials:
-
1,3-dithiole-2-thione
-
Triethyl phosphite
-
Toluene
-
Methanol
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dithiole-2-thione in toluene.
-
Add an excess of triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux (120-135°C) with vigorous stirring for 3 to 5.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: High-Yield, Two-Step Synthesis of Tetrathiafulvalene[1]
This protocol describes a high-yield synthesis of tetrathiafulvalene from a protected dithiolethione precursor, avoiding the need for chromatographic purification.[1]
Step 1: Deprotection of this compound [1]
-
To a stirred solution of this compound in anhydrous methanol, add a solution of sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
The resulting mixture containing the intermediate dithiolate salt is used directly in the next step without isolation.[1]
Step 2: Coupling to form Tetrathiafulvalene [1]
-
To the reaction mixture from Step 1, add triethyl phosphite.[1]
-
Heat the mixture to reflux at 110-120°C with vigorous stirring for 2 hours.[1] A yellow precipitate of tetrathiafulvalene will form during this time.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Collect the yellow precipitate by filtration.[1]
-
Wash the precipitate thoroughly with methanol and then with hexane to remove any impurities.[1]
Mandatory Visualization
Proposed Reaction Mechanism
The phosphite-mediated coupling of dithiolethiones is proposed to proceed through a desulfurization mechanism, leading to the formation of a reactive carbene intermediate, which then dimerizes.
References
functionalization of tetrathiafulvalene derivatives using 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of tetrathiafulvalene (TTF) and its derivatives, pivotal building blocks in the fields of materials science and drug development. The core of these methods revolves around the versatile precursor, 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, which serves as a gateway to a wide array of tailored TTF molecules.
Introduction
Tetrathiafulvalene (TTF) is a sulfur-rich organic molecule renowned for its potent electron-donating capabilities. This property has established TTF and its derivatives as essential components in the creation of organic conductors, superconductors, and molecular switches. The ability to introduce specific functional groups onto the TTF scaffold allows for the fine-tuning of its electronic and physical properties, opening avenues for applications in molecular electronics, sensors, and the development of novel therapeutic agents.
The synthetic strategy detailed herein utilizes the phosphite-mediated cross-coupling of 1,3-dithiole-2-thione precursors. This robust method allows for the synthesis of both symmetrical and unsymmetrical TTF derivatives with a variety of functional groups, including alkyl, aryl, and thioether moieties.
Data Presentation
The following table summarizes key quantitative data for a selection of functionalized TTF derivatives synthesized via the protocols described below. This allows for a comparative analysis of the impact of different substituents on the properties of the TTF core.
| Compound Name | Substituent(s) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | Redox Potentials (E1/2, V vs. Ag/AgCl) |
| Tetrathiafulvalene (TTF) | -H | ~85 | 119-120 | 6.29 (s, 4H) | 0.37, 0.74 |
| Tetramethyl-TTF | -CH3 | 70-80 | 240-242 | 1.95 (s, 12H) | 0.32, 0.70 |
| Phenyl-TTF | -C6H5 | ~60 | 163-165 | 7.25-7.45 (m, 5H), 6.51 (s, 1H), 6.35 (s, 2H) | 0.42, 0.81 |
| Bis(methylthio)-TTF | -SCH3 | >90 | 95-96 | 2.43 (s, 6H), 6.40 (s, 2H) | 0.40, 0.85 |
| Bis(ethylenedithio)-TTF (BEDT-TTF) | -S(CH2)2S- | ~75 | 238-240 (dec.) | 3.28 (s, 8H) | 0.51, 0.90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the preparation of the key precursor molecule.
Materials:
-
Carbon disulfide (CS2)
-
Sodium metal
-
N,N-Dimethylformamide (DMF), anhydrous
-
Zinc chloride (ZnCl2)
-
Tetraethylammonium bromide
-
Benzoyl chloride
-
Acetone, anhydrous
-
Chloroform
-
Methanol
-
Activated charcoal
Procedure:
-
Preparation of the Zincate Complex: In a flame-dried, four-necked flask under an inert atmosphere (e.g., argon), carefully add sodium metal to anhydrous DMF. Cool the mixture in an ice bath and slowly add carbon disulfide dropwise. After the addition is complete, allow the reaction to stir overnight at room temperature.
-
To the resulting dark solution, add a solution of zinc chloride in aqueous ammonia and methanol.
-
Subsequently, add an aqueous solution of tetraethylammonium bromide dropwise with vigorous stirring. A red precipitate of tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate will form.
-
Collect the precipitate by vacuum filtration, wash with water, isopropyl alcohol, and diethyl ether, and dry under vacuum.
-
Synthesis of this compound: Suspend the dried zincate complex in anhydrous acetone. Slowly add benzoyl chloride to the stirred suspension over several hours.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Collect the resulting yellow-brown solid by vacuum filtration and wash with water and acetone.
-
Purification: Dissolve the crude product in hot chloroform, add activated charcoal, and reflux for 10 minutes. Filter the hot solution and concentrate the filtrate using a rotary evaporator.
-
Induce crystallization by the dropwise addition of methanol. Cool the solution in a refrigerator overnight.
-
Collect the purified yellow crystals of this compound by vacuum filtration and dry.
Protocol 2: General Procedure for Phosphite-Mediated Coupling to Synthesize Functionalized TTF Derivatives
This protocol describes the coupling of 1,3-dithiole-2-thione precursors to form the TTF core.
Materials:
-
Substituted or unsubstituted 1,3-dithiole-2-thione(s) (can be derived from this compound by reaction with appropriate nucleophiles to introduce functionality)
-
Triethyl phosphite
-
Toluene, anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1,3-dithiole-2-thione precursor(s) in anhydrous toluene.
-
Add an excess of triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
For Symmetrical TTFs: Use a single 1,3-dithiole-2-thione precursor.
-
For Unsymmetrical TTFs: Use a mixture of two different 1,3-dithiole-2-thione precursors. In this case, a statistical mixture of three products (two symmetrical and one unsymmetrical) is expected, which will require separation.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane mixtures) to isolate the desired functionalized TTF derivative.
Visualizations
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: Synthesis of the key precursor, this compound.
Caption: General workflow for the synthesis of functionalized TTF derivatives.
Application Notes and Protocols: Electrochemical Properties of Materials Derived from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical properties of materials synthesized from the precursor 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. This document includes key electrochemical data, detailed experimental protocols for characterization, and workflow diagrams to guide researchers in this field. The primary class of materials derived from this compound are tetrathiafulvalene (TTF) and its derivatives, which are known for their applications in organic electronics and materials science.
Overview of Electrochemical Properties
Materials derived from this compound, particularly tetrathiafulvalene (TTF) derivatives, exhibit significant redox activity. This property makes them highly suitable for applications in organic electronics, including as components of organic semiconductors and in photovoltaic devices.[1] The electrochemical behavior of these materials is typically characterized by cyclic voltammetry (CV), which reveals information about their oxidation and reduction potentials, electron transfer kinetics, and stability.
The core TTF structure is capable of undergoing two sequential, reversible one-electron oxidations, forming a stable radical cation (TTF•⁺) and a dication (TTF²⁺). The potentials at which these oxidations occur can be tuned by modifying the peripheral substituents on the TTF core.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical data for a representative tetrathiafulvalene derivative synthesized from a 1,3-dithiole precursor.
| Compound | First Half-Wave Potential (E¹/²) (V vs. Ag/AgCl) | Second Half-Wave Potential (E²/²) (V vs. Ag/AgCl) | Notes |
| TTF Derivative 20 | +0.72 | +1.09 | Two sequential, reversible oxidation steps observed in dichloromethane.[1] |
Note: The specific structure of TTF derivative 20 can be found in the cited literature. This data is presented as a representative example.
Experimental Protocols
Synthesis of Tetrathiafulvalene (TTF) from this compound
A common route to synthesize TTF and its derivatives involves the phosphite-mediated coupling of 1,3-dithiole-2-thione precursors.[1] An expedient, high-yield, two-step synthesis of TTF from this compound has been reported, which can be performed on a large scale without the need for chromatographic purification.[2]
Protocol for Cyclic Voltammetry (CV) Analysis
Cyclic voltammetry is a fundamental technique for characterizing the electrochemical properties of these materials.
Objective: To determine the redox potentials and electrochemical behavior of a TTF derivative.
Materials:
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Analyte: The TTF derivative of interest (typically at a concentration of 1-5 mM).
-
Potentiostat
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the TTF derivative in the electrolyte solution to the desired concentration.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Ensure the electrodes are properly immersed in the analyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan a range that encompasses the expected redox events. For many TTF derivatives, a scan from 0 V to approximately +1.5 V is a suitable starting point.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammogram. The potential is swept from the initial potential to the switching potential and then back.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.
-
Determine the half-wave potentials (E¹/²) for reversible or quasi-reversible processes, calculated as the average of the anodic and cathodic peak potentials ((Epa + Epc)/2).
-
The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Diagrams
Caption: Workflow for the synthesis and electrochemical characterization of TTF derivatives.
Caption: Relationship between the precursor, derived materials, properties, and applications.
References
- 1. Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in the Preparation of Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione as a precursor for the synthesis of high-performance organic semiconductors. This document details the synthetic pathway to tetrathiafulvalene (TTF) and its derivatives, which are key components in organic field-effect transistors (OFETs). Detailed experimental protocols for the synthesis of the precursor, its conversion to TTF-based semiconductors, and the fabrication of OFET devices are provided. Performance data of the resulting organic semiconductors are summarized for comparative analysis.
Introduction
This compound is a versatile chemical intermediate primarily used in the synthesis of tetrathiafulvalene (TTF) and its derivatives.[1] TTF-based molecules are a cornerstone of organic electronics, renowned for their excellent electron-donating properties and their ability to form highly conductive charge-transfer salts.[2] The unique dithiole structure of the precursor enhances its reactivity, making it an ideal starting material for creating advanced organic semiconductors for applications in flexible displays, sensors, and other electronic devices.[1]
This document outlines a robust, high-yield, two-step synthesis of tetrathiafulvalene (TTF) from this compound.[3][4] Furthermore, it provides protocols for the fabrication of organic field-effect transistors (OFETs) using TTF derivatives such as dithiophene-tetrathiafulvalene (DT-TTF) and dibenzo-tetrathiafulvalene (DB-TTF), and presents their key performance metrics.
Performance Data of TTF-Derivative-Based Organic Semiconductors
The performance of organic semiconductors derived from this compound is exceptional, with high charge carrier mobilities and on/off ratios, making them suitable for a variety of electronic applications. The data presented below is for organic field-effect transistors (OFETs) fabricated from two common TTF derivatives.
| Semiconductor Material | Device Type | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Dithiophene-tetrathiafulvalene (DT-TTF) | Single-Crystal OFET | up to 1.4 | ≥ 7 x 10⁵ | [5][6] |
| Dithiophene-tetrathiafulvalene (DT-TTF) | Zone-cast Thin-Film OFET | up to 0.17 | - | [7] |
| Dibenzo-tetrathiafulvalene (DB-TTF) | Single-Crystal OFET | 0.1 - 1.0 | ~ 10⁶ | [2][3] |
| Dibenzo-tetrathiafulvalene (DB-TTF) | Thin-Film OFET | up to 0.19 | - | [8] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the precursor material from tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.
Materials:
-
Dry acetone
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
-
Benzoyl chloride
-
Chloroform
-
Activated charcoal
-
Methanol
Procedure:
-
In a 1 L two- or three-neck round-bottomed flask equipped with a reflux condenser, CaCl₂ tube, pressure-equalizing dropping funnel, and magnetic stirrer, add dry acetone (200 mL) and tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol).
-
With stirring, slowly add benzoyl chloride (20 mL, 24.2 g, 0.173 mol) through the dropping funnel over a period of 4 hours.
-
After the addition is complete, leave the mixture stirring overnight.
-
Collect the resulting yellow-brown solid by vacuum filtration and wash it with water (250 mL) and acetone (150 mL).
-
In a 500 mL round-bottomed flask, dissolve the crude product in chloroform (175 mL), add activated charcoal (0.25 g), and reflux for 10 minutes.
-
Filter the hot mixture and wash the filter cake with hot chloroform (25 mL).
-
Concentrate the filtrate to approximately 75 mL using a rotary evaporator.
-
Add methanol (25 mL) dropwise with stirring and store the solution in a refrigerator overnight to induce crystallization.
-
Collect the purified crystals by filtration.
Synthesis of Tetrathiafulvalene (TTF) from this compound
This two-step protocol details the high-yield synthesis of TTF.[4]
Step 1: Formation of Tetrathianaphthalene (TTN)
-
Prepare a solution of sodium ethoxide by slowly adding fresh sodium (18.4 g, 800 mmol) to ethanol in a suitable reaction vessel. After the reaction is complete, add 500 ml of THF.
-
Dissolve this compound (32.48 g, 80 mmol) in 600 ml of THF and add it to a dropping funnel.
-
Add 1,2-dichloroethylene (46 ml, 600 mmol of a 30% cis and 70% trans mixture) to the dropping funnel with mixing.
-
Add the resulting solution dropwise over an 8-hour period to the sodium ethoxide solution under gentle reflux with stirring.
Step 2: Rearrangement of TTN to TTF
-
Deprotonate the tetrathianaphthalene (TTN) intermediate using a suitable base such as potassium tert-butoxide (KOtBu) to induce an irreversible and quantitative rearrangement to tetrathiafulvalene (TTF).
-
Isolate the TTF product. This method typically results in an 85% yield of high-purity TTF without the need for chromatography.[3][4]
Fabrication of Solution-Processed Organic Field-Effect Transistors (OFETs)
This protocol provides a general method for fabricating OFETs from TTF derivatives using solution-based techniques.
Materials:
-
TTF derivative (e.g., DT-TTF or DB-TTF)
-
Suitable organic solvent (e.g., chlorobenzene, toluene)
-
Substrate with pre-patterned source and drain electrodes (e.g., highly doped silicon with a silicon dioxide dielectric layer and gold electrodes)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol) and then dry it under a stream of nitrogen. A final oxygen plasma or UV-ozone treatment can be used to improve the surface energy.
-
Solution Preparation: Prepare a saturated solution of the TTF derivative in a suitable high-boiling-point solvent by heating and stirring.
-
Thin-Film Deposition:
-
Drop-Casting: For single-crystal devices, a warm saturated solution of the TTF derivative is drop-cast onto the pre-patterned electrodes. The solvent is then allowed to evaporate at room temperature, leading to the formation of single crystals that bridge the source and drain electrodes.[5]
-
Spin-Coating: For thin-film devices, the solution is spin-coated onto the substrate to achieve a uniform film. The spin speed and time should be optimized to control the film thickness.
-
Zone-Casting: To obtain highly oriented crystalline films, the zone-casting technique can be employed. In this method, a solution is continuously supplied to a moving substrate through a nozzle in a controlled evaporation environment.[7]
-
-
Annealing: The deposited film is typically annealed at an elevated temperature to improve crystallinity and molecular ordering, which enhances device performance. The annealing temperature and time are material-dependent.
-
Characterization: The electrical characteristics of the fabricated OFETs, such as mobility and on/off ratio, are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a vacuum or inert atmosphere).
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and concepts described in these application notes.
References
- 1. lampx.tugraz.at [lampx.tugraz.at]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Thin-film transistor - Wikipedia [en.wikipedia.org]
- 5. [PDF] High mobility of dithiophene-tetrathiafulvalene single-crystal organic field effect transistors. | Semantic Scholar [semanticscholar.org]
- 6. High mobility of dithiophene-tetrathiafulvalene single-crystal organic field effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction: The reaction between the zincate complex and benzoyl chloride may not have gone to completion. | - Increase reaction time: Allow the mixture to stir overnight after the addition of benzoyl chloride to ensure the reaction is complete.[1] - Optimize stoichiometry: Ensure the correct molar ratio of benzoyl chloride to the zincate complex is used. An excess of benzoyl chloride is typically employed.[1] |
| Moisture in reaction: The presence of water can lead to side reactions and decomposition of intermediates. | - Use dry solvents: Ensure all solvents, particularly acetone and chloroform, are thoroughly dried before use.[1] - Maintain inert atmosphere: Conduct the reaction under a dry nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel. | |
| Loss of product during workup: The product may be lost during filtration, washing, or recrystallization steps. | - Careful washing: Wash the solid product with appropriate solvents (water and acetone) to remove impurities without dissolving a significant amount of the product.[1] - Optimize recrystallization: Use a minimal amount of hot chloroform for dissolution and add methanol dropwise to induce crystallization. Cooling the solution in a refrigerator overnight can improve crystal formation and recovery.[1] | |
| Product is an oil or fails to crystallize | Presence of impurities: Impurities can inhibit crystallization. | - Activated charcoal treatment: Reflux the crude product in chloroform with activated charcoal to remove colored and other impurities.[1] - Thorough washing: Ensure the crude product is adequately washed with water and acetone to remove soluble impurities.[1] |
| Incorrect solvent ratio for recrystallization: An improper solvent/anti-solvent ratio can prevent crystallization. | - Adjust solvent volumes: After dissolving the crude product in a minimal amount of hot chloroform, add methanol dropwise until turbidity is observed, then allow it to cool slowly. | |
| Unexpected Color Changes | Formation of byproducts: Side reactions can lead to the formation of colored impurities. | - Control reaction temperature: Maintain the recommended temperature during each step of the synthesis. - Purify starting materials: Use high-purity starting materials to minimize the potential for side reactions. |
| Difficulty in isolating the intermediate zincate complex | Incomplete precipitation: The tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate may not fully precipitate from the reaction mixture. | - Vigorous stirring: Ensure vigorous stirring for at least 4 hours after the addition of tetraethylammonium bromide to promote complete precipitation.[1] - Control temperature: Cool the reaction mixture with an ice bath as specified in the protocol.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the key starting material for the synthesis of this compound?
A1: The synthesis typically begins with the reduction of carbon disulfide with sodium metal to produce sodium 1,3-dithiole-2-thione-4,5-dithiolate (dmit).[1][2] This intermediate is often stabilized by the addition of zinc chloride and tetraethylammonium bromide to form tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.[1][2]
Q2: Why is it important to use dry solvents and an inert atmosphere?
A2: The intermediates in this synthesis, particularly the sodium salt of dmit, are sensitive to moisture and air. Water can lead to hydrolysis and other side reactions, reducing the overall yield. An inert atmosphere prevents the oxidation of sensitive reagents.
Q3: What is the purpose of adding activated charcoal during the purification process?
A3: Activated charcoal is used to decolorize the solution by adsorbing colored impurities and other byproducts that may have formed during the reaction.[1] This results in a purer final product upon recrystallization.
Q4: Can I use a different acylating agent instead of benzoyl chloride?
A4: While benzoyl chloride is commonly used to produce this compound, other acylating agents can be used to synthesize different derivatives. The choice of acylating agent will determine the nature of the thioester groups on the 1,3-dithiole-2-thione core.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Carbon disulfide is toxic and highly flammable and should be handled in a well-ventilated fume hood. Sodium metal is highly reactive and should be handled with care, avoiding contact with water. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
This procedure outlines the preparation of the key intermediate zincate complex.
-
In a two- or three-neck round-bottomed flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add dry acetone.
-
Add sodium metal to the acetone.
-
Slowly add carbon disulfide through the dropping funnel while stirring.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a solution of zinc chloride in ammonia and methanol.
-
Add a solution of tetraethylammonium bromide in distilled water.
-
Stir the mixture vigorously for at least 4 hours to allow for complete precipitation of the red zincate complex.[1]
-
Collect the solid by vacuum filtration and wash with water and acetone.
Synthesis of this compound
This procedure describes the acylation of the zincate complex to yield the final product.
-
In a two- or three-neck round-bottomed flask fitted with a reflux condenser and dropping funnel, suspend the tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate in dry acetone.[1]
-
Slowly add benzoyl chloride through the dropping funnel over a period of 4 hours with stirring.[1]
-
After the addition is complete, allow the mixture to stir overnight at room temperature.[1]
-
Collect the resulting yellow-brown solid by vacuum filtration and wash with water and acetone.[1]
-
For purification, dissolve the crude product in hot chloroform, add activated charcoal, and reflux for 10 minutes.[1]
-
Filter the hot mixture and wash the filter cake with hot chloroform.[1]
-
Concentrate the filtrate using a rotary evaporator.[1]
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Add methanol dropwise with stirring and store the solution in a refrigerator overnight to induce crystallization.[1]
-
Collect the purified yellow crystals by vacuum filtration.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Purification of Crude 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Welcome to the technical support center for the purification of crude 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recrystallization of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of crude this compound.
Q1: My product does not crystallize out of the chloroform/methanol mixture upon cooling. What should I do?
A1: This is a common issue that can arise from several factors:
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Too much solvent: The most likely reason is that an excessive amount of the solvent mixture was used, and the solution is not supersaturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until the solution becomes slightly cloudy at the boiling point, then add a small amount of the hot solvent mixture to redissolve the solid. Allow it to cool slowly.
-
-
Supersaturation: The solution may be supersaturated, but crystal nucleation has not initiated.
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Solution 1: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution to act as a nucleation site.
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Solution 2: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.
-
-
Cooling rate: Cooling the solution too rapidly can sometimes inhibit crystallization.
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath or refrigerator.
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Q2: An oil has formed instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.
-
Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional chloroform (the better solvent) to decrease the saturation point and then allow the solution to cool slowly.
-
Solution 2: Lower the cooling temperature gradually. Cool the solution very slowly to allow crystals to form before the solution reaches the temperature at which the compound "oils out".
-
Solution 3: Change the solvent system. If the problem persists, consider a different solvent or solvent mixture for recrystallization.
Q3: The yield of my recrystallized product is very low. What are the possible reasons and how can I improve it?
A3: Low recovery can be due to several factors throughout the process:
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Using too much solvent: As mentioned in Q1, excess solvent will retain more of your product in the solution even after cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the product crystallizes during the hot filtration step (if performed), it will be lost.
-
Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization and then concentrate the filtrate before cooling.
-
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product.
-
Solution: Use a minimal amount of ice-cold solvent to wash the crystals.
-
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. Leaving the solution at a low temperature for a longer period can improve the yield.
Q4: The purity of my product is not satisfactory after one recrystallization. What can I do?
A4: If the purity is still low, as determined by techniques like melting point analysis or chromatography, consider the following:
-
Perform a second recrystallization: A second recrystallization will often significantly improve the purity.
-
Charcoal treatment: If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
-
Identify the impurity: If possible, identify the main impurity. This could be unreacted starting materials (e.g., benzoyl chloride) or side-products from the synthesis. Knowing the impurity can help in selecting a more appropriate purification strategy. Common impurities in the synthesis of related dithiolethiones can include trithiocarbonates.
Data Presentation
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₇H₁₀O₂S₅ | [1][2][3] |
| Molecular Weight | 406.6 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 140 - 143 °C | [3] |
| Purity (Commercial) | ≥95% to >98% (HPLC) | [3][4] |
| Solubility (Qualitative) | ||
| Chloroform | Soluble, especially when heated. | Based on recrystallization protocols. |
| Methanol | Sparingly soluble to insoluble. | Used as an anti-solvent to induce crystallization. |
| Acetone | Soluble. | Mentioned as a solvent for the reaction. |
| Water | Insoluble. | Used for washing the crude product. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is based on established procedures for the purification of this compound.
Materials:
-
Crude this compound
-
Chloroform (CHCl₃)
-
Methanol (CH₃OH)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot chloroform and heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with filter paper and filter the hot solution into a clean Erlenmeyer flask to remove the charcoal or any other insoluble impurities.
-
Concentration: If necessary, gently heat the solution to reduce the volume of chloroform.
-
Crystallization: While stirring the hot chloroform solution, slowly add methanol dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot chloroform until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Final Product | 1. Incomplete initial reduction of carbon disulfide: Residual sodium metal may indicate an incomplete reaction.[1] 2. Poor quality of starting materials: Use of wet solvents or old reagents. 3. Inefficient formation of the zincate complex: The complex is crucial for separating the desired dithiolate from the trithiocarbonate byproduct.[1][2] 4. Ineffective acylation: The reaction with benzoyl chloride may be incomplete. | 1. Ensure all sodium has reacted before proceeding. As a precaution, after the initial reaction, cool the mixture and slowly add methanol to quench any unreacted sodium.[1] 2. Use freshly dried solvents (e.g., acetone, DMF) and high-purity reagents. 3. Ensure vigorous and prolonged stirring during the addition of zinc chloride and tetraethylammonium bromide solutions to facilitate the precipitation of the red zincate salt.[1][3] 4. Add benzoyl chloride slowly over a prolonged period (e.g., 4 hours) with efficient stirring to ensure complete reaction.[3] Allow the reaction to stir overnight.[3] |
| Product is a Dark, Oily, or Gummy Solid Instead of a Yellow-Brown Powder | 1. Presence of trithiocarbonate impurities: The initial reaction of carbon disulfide with sodium produces equimolar amounts of the desired dithiolate and sodium trithiocarbonate.[2][3] 2. Hydrolysis of benzoyl chloride: Presence of water in the reaction mixture can lead to the formation of benzoic acid. 3. Incomplete reaction: Unreacted starting materials or intermediates are present. | 1. The formation of the zincate complex is designed to selectively precipitate the desired dithiolate, leaving the trithiocarbonate in solution.[1] Ensure this step is performed carefully. 2. Use a drying tube (e.g., CaCl2) on the reaction apparatus to prevent moisture from entering.[3] Use anhydrous solvents. 3. Extend the reaction time for the acylation step and ensure proper stirring. |
| Difficulty in Purifying the Product | 1. Co-precipitation of impurities: Other salts or byproducts may precipitate with the product. 2. Product is sparingly soluble in recrystallization solvent: This can lead to low recovery during purification. | 1. Thoroughly wash the crude product with water and acetone to remove soluble impurities.[3] 2. The protocol suggests recrystallization from a chloroform/methanol mixture.[3] Filter the hot chloroform solution containing the product to remove insoluble impurities like activated charcoal.[3] Add methanol dropwise to the filtrate to induce crystallization.[3] |
| Red or Violet Color Persists in the Final Product | 1. Presence of residual zincate complex: The tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate is a red solid.[1][3] 2. Formation of colored byproducts: Potential side reactions could lead to colored impurities. The reaction of CS2 with sodium in DMF initially produces a red color that turns to a very dark violet-red.[3] | 1. Ensure the acylation reaction with benzoyl chloride goes to completion. The disappearance of the red color of the zincate complex can be an indicator. 2. Use activated charcoal during recrystallization to help remove colored impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the key intermediate in this synthesis and why is it important?
A1: The key intermediate is the tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.[1][3] Its formation is crucial because it allows for the effective separation of the desired 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion from the sodium trithiocarbonate, which is formed in equimolar amounts during the initial reduction of carbon disulfide with sodium.[2][3] The zinc salt is stable and can be easily isolated as a red powder, which is sufficiently pure for the subsequent acylation step.[1]
Q2: What are the primary side products I should be aware of?
A2: The most significant side product from the initial step is sodium trithiocarbonate, which is formed along with the desired sodium 1,3-dithiole-2-thione-4,5-dithiolate.[2][3] During the acylation step, potential side products could include benzoic acid if benzoyl chloride hydrolyzes, and incompletely acylated intermediates if the reaction does not go to completion.
Q3: What safety precautions are critical for this synthesis?
A3: This synthesis involves several hazardous materials and should be performed in a well-ventilated fume hood.[1][3]
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Carbon disulfide (CS₂): Highly flammable and toxic.[3]
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Sodium metal: Corrosive and reacts violently with water. It is a potentially flammable solid.[1][3]
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Benzoyl chloride: Corrosive and an irritant.[3]
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Solvents: Flammable solvents like acetone, methanol, and diethyl ether are used.[3]
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected molecular formula is C₁₇H₁₀O₂S₅.[4]
Experimental Protocols
A detailed experimental procedure for the synthesis of this compound is outlined below, based on established methods.[1][3]
Part A: Preparation of Tetraethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiol) Zincate
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Reaction Setup: Assemble an oven-dried, 1 L four-neck round-bottomed flask equipped with a mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, and gas inlet/outlet under an inert atmosphere (nitrogen or argon).[3]
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Reaction Initiation: Add sodium metal (2.88 g, 0.13 mol) to the flask and cool it in an ice-water bath.[3]
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Addition of Reactants: Add carbon disulfide (22.5 mL, 0.38 mol) through the dropping funnel.[3] Then, add dry dimethylformamide (DMF, 25 mL) dropwise over 4 hours while maintaining a low temperature with ice-water cooling.[3] A red color will appear, which will turn to a dark violet-red as the reaction proceeds overnight at room temperature.[3]
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Work-up: After allowing the mixture to stir overnight, cautiously quench any residual sodium by slowly adding methanol (7 mL) at 0-5 °C.[3] A degassed mixture of methanol (50 mL) and distilled water (63 mL) is then added rapidly.[3]
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Zinc Complex Formation: A solution of zinc chloride (2.5 g, 0.019 mol) in a mixture of 30% ammonia (63 mL) and methanol (63 mL) is added.[3] Subsequently, a solution of tetraethylammonium bromide (6.7 g, 0.032 mol) in distilled water (32 mL) is added dropwise with vigorous stirring over at least 4 hours.[3]
-
Isolation: The resulting red precipitate is collected by vacuum filtration, washed with distilled water, isopropyl alcohol, and diethyl ether, and then dried under vacuum.[3]
Part B: Synthesis of this compound
-
Reaction Setup: In a 1 L round-bottomed flask fitted with a reflux condenser, dropping funnel, and magnetic stirrer, add the dried zincate complex (8 g, 0.011 mol) and dry acetone (200 mL).[3]
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Acylation: Slowly add benzoyl chloride (20 mL, 0.173 mol) through the dropping funnel over 4 hours with stirring.[3] Let the mixture stir overnight.[3]
-
Isolation of Crude Product: Collect the resulting yellow-brown solid by vacuum filtration and wash it with water (250 mL) and acetone (150 mL).[3]
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Purification: Dissolve the crude product in hot chloroform (175 mL) and add activated charcoal (0.25 g).[3] Reflux for 10 minutes, then filter the hot mixture.[3] Concentrate the filtrate to about 75 mL using a rotary evaporator.[3]
-
Crystallization: Add methanol (25 mL) dropwise with stirring and store the solution in a refrigerator overnight to induce crystallization.[3]
-
Final Product: Collect the purified yellow solid by filtration, wash with cold methanol, and dry under vacuum.[3]
Visualizations
Caption: Experimental workflow for the two-part synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of the Intermediate Zincate Complex | 1. Inactive Sodium: The surface of the sodium metal may be oxidized. | Action: Use freshly cut pieces of sodium to ensure a reactive surface. Ensure the ether used to wash the sodium shavings is dry. |
| 2. Impure or Wet Solvents/Reagents: Traces of water in DMF or acetone can react with the sodium or the anionic intermediates. | Action: Use anhydrous solvents. Ensure carbon disulfide and other reagents are of high purity. Lower grades of CS2 can result in a minor decrease in yield.[1] | |
| 3. Inefficient Stirring: Incomplete reaction of sodium due to poor mixing. | Action: Use a mechanical stirrer to ensure efficient mixing of the sodium shavings in the reaction mixture. | |
| 4. Loss of Carbon Disulfide: CS₂ is highly volatile and the reaction is temperature-sensitive. | Action: Perform the reaction in a well-sealed apparatus under an inert atmosphere (N₂ or Argon) and maintain the recommended temperature. | |
| Low Yield of Final Product: this compound | 1. Incomplete Acylation: The reaction with benzoyl chloride may not have gone to completion. | Action: Ensure slow addition of benzoyl chloride over the recommended time (4 hours) with efficient stirring. Allow the reaction to proceed overnight to ensure completion. |
| 2. Degradation of the Zincate Complex: The intermediate may be unstable if not handled correctly. | Action: Proceed with the acylation step as soon as the zincate complex is formed and isolated. | |
| 3. Impure Benzoyl Chloride: Impurities in benzoyl chloride can lead to side reactions. | Action: Use purified benzoyl chloride. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. | Action: Ensure the intermediate zincate complex is thoroughly washed to remove impurities. Use decolorizing charcoal during workup to remove colored impurities. Recrystallize the final product from an appropriate solvent system if necessary. |
| 2. Residual Solvent: Trapped solvent can prevent the product from solidifying. | Action: Dry the product thoroughly under vacuum. | |
| Formation of Side Products | 1. Reaction with Water: Benzoyl chloride is water-sensitive and can hydrolyze to benzoic acid. | Action: Use anhydrous conditions throughout the reaction. |
| 2. Thermal Rearrangement: The intermediate dianion is known to undergo thermal rearrangement.[2] | Action: Maintain the recommended reaction temperatures to minimize rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis?
A1: This synthesis involves several hazardous materials and requires strict safety measures:
-
Carbon Disulfide (CS₂): Highly flammable, toxic, and can form explosive mixtures with air. It should be handled exclusively in a well-ventilated fume hood.[3][4][5] All equipment must be properly grounded to prevent static discharge.[3][4]
-
Sodium Metal: A corrosive and flammable solid that reacts violently with water. Handle under an inert atmosphere and have a dry chemical powder fire extinguisher available.[1]
-
Benzoyl Chloride: Corrosive, an irritant, and reacts with water.[6][7] It should be handled in a fume hood, and personal protective equipment (gloves, safety goggles, lab coat) must be worn.[6][7]
Q2: How can I ensure the complete reaction of sodium metal?
A2: To ensure the complete reaction of sodium, use sodium shavings to maximize the surface area.[1] A robust mechanical stirrer is crucial for efficient mixing.[1] Visually inspect the flask for any residual sodium before proceeding to the next step.
Q3: Why is the formation of the tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate complex necessary?
A3: The intermediate 1,3-dithiole-2-thione-4,5-dithiolate dianion is unstable. The addition of zinc chloride and tetraethylammonium bromide stabilizes this intermediate by forming a precipitable zincate complex, which can be isolated and purified before the final acylation step.[8] This leads to a cleaner reaction and higher yield of the desired product.[1][8]
Q4: What is the role of decolorizing charcoal in the workup?
A4: Decolorizing charcoal is used to adsorb colored impurities and byproducts from the reaction mixture, resulting in a purer final product.
Q5: Can I use a different acylating agent instead of benzoyl chloride?
A5: While this protocol specifies benzoyl chloride, other acylating agents could potentially be used to synthesize different 4,5-disubstituted-1,3-dithiole-2-thiones. However, reaction conditions would need to be optimized for the specific reagent used.
Experimental Protocols
Synthesis of Tetraethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiol) Zincate
This procedure is adapted from Organic Syntheses.[1]
Materials and Equipment:
-
3-L round-bottomed flask
-
Mechanical stirrer
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Pressure-equalizing dropping funnel
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Gas inlet tube (connected to N₂ or Ar)
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Sodium metal
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Anhydrous N,N-Dimethylformamide (DMF)
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Carbon disulfide (CS₂)
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Zinc chloride (ZnCl₂)
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Tetraethylammonium bromide (NEt₄Br)
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Methanol
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Isopropyl alcohol
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Diethyl ether
Procedure:
-
Set up an oven-dried 3-L round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet under a nitrogen atmosphere.
-
Prepare sodium shavings (23.0 g, 1 mol) and transfer them to the flask.
-
Add anhydrous DMF (1.2 L) to the flask.
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Cool the mixture to 0-5 °C in an ice-water bath and add carbon disulfide (150 mL, 2.5 mol) dropwise over 4 hours while stirring vigorously.
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After the addition is complete, continue stirring at room temperature for 48 hours.
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Cool the mixture again to 0-5 °C and cautiously add methanol (75 mL) dropwise to quench any unreacted sodium.
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Add a solution of ZnCl₂ (34.1 g, 0.25 mol) and NEt₄Br (105.1 g, 0.5 mol) in methanol (400 mL).
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Stir the mixture for 1 hour, then collect the precipitate by suction filtration.
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Wash the precipitate with isopropyl alcohol and then with diethyl ether.
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Dry the product under vacuum to yield the zincate complex as a red powder.
Synthesis of this compound
Materials and Equipment:
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1-L two- or three-neck round-bottomed flask
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Reflux condenser
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Pressure-equalizing dropping funnel
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Magnetic stirrer
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Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
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Dry acetone
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Benzoyl chloride
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Decolorizing charcoal
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Isopropyl alcohol
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Diethyl ether
Procedure:
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In a 1-L flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the zincate complex (8 g, 0.011 mol) and dry acetone (200 mL).
-
Slowly add benzoyl chloride (20 mL, 0.173 mol) through the dropping funnel over 4 hours with stirring.
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After the addition is complete, stir the mixture overnight at room temperature.
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Filter the mixture and wash the solid with water.
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Suspend the solid in acetone, add decolorizing charcoal, and heat to reflux for 10 minutes.
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Filter the hot solution and concentrate the filtrate under reduced pressure.
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Add isopropyl alcohol to precipitate the product.
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Collect the precipitate by suction filtration and wash with diethyl ether.
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Dry the product under vacuum.
Quantitative Data Summary
| Reactant/Product | Step | Quantity | Moles | Yield |
| Sodium | 1 | 23.0 g | 1.0 | - |
| Carbon Disulfide | 1 | 150 mL | 2.5 | - |
| Zincate Complex | 1 | 74-76 g | - | 83-84% |
| Zincate Complex | 2 | 8 g | 0.011 | - |
| Benzoyl Chloride | 2 | 20 mL | 0.173 | - |
| This compound | 2 | - | - | ~80% (based on recovery) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of Substituted Dithiolethiones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted dithiolethiones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted dithiolethiones, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inefficient sulfurization. | Ensure the appropriate sulfurating agent is used. Lawesson's reagent or a combination of P4S10 and elemental sulfur can be more effective than elemental sulfur alone for certain substrates like 3-oxoesters.[1][2] The addition of hexamethyldisiloxane (HMDO) to a P4S10-sulfur mixture has been shown to significantly increase the yield and simplify workup.[1] |
| Unsuitable reaction conditions. | Some synthetic routes require high temperatures (up to 200 °C), which can lead to degradation of starting materials or products.[1] Explore alternative methods that proceed under milder conditions. For example, the synthesis from α-enolic dithioesters with elemental sulfur and InCl3 occurs at 90 °C under solvent-free conditions.[1][3] | |
| Poor reactivity of the starting material. | The structure of the starting material can significantly impact the reaction outcome. For instance, when using dialkyl malonates, those derived from secondary alcohols may not yield the desired product.[1][4] Consider modifying the substituents on your starting material or choosing an alternative synthetic pathway. | |
| Formation of Multiple Products/Side Reactions | Lack of regioselectivity. | The synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives and elemental sulfur in the presence of potassium fluoride in DMF has been reported to show high efficiency and good regioselectivity.[1][3] |
| Undesired desilylation. | In syntheses involving silylated precursors, such as the use of trimethylsilylacetylene, desilylation can occur, leading to the parent heterocycle instead of the desired substituted product.[3] Careful control of reaction conditions and quenching procedures is necessary. | |
| Difficulty in Product Purification | Complex reaction mixture. | The workup procedure is crucial. The use of HMDO with P4S10/S8 not only improves yield but also greatly simplifies the workup.[1][5] Consider chromatographic purification methods if simple crystallization is insufficient. |
| Product instability. | While many dithiolethiones are stable, some derivatives may be sensitive to air, light, or temperature. Store purified products under an inert atmosphere and at low temperatures. | |
| Inconsistent Results | Catalyst inefficiency. | For reactions involving dialkyl malonates, the presence of a 2-mercaptobenzothiazole/ZnO mixture as a catalyst is essential for a successful reaction.[1][3] Ensure the catalyst is active and used in the correct proportion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted dithiolethiones?
A1: Common starting materials include 3-oxoesters, dialkyl malonates, α-enolic dithioesters, and terminal alkynes.[1][3] The choice of starting material often dictates the substitution pattern of the final product.
Q2: Which sulfurating agents are typically used, and how do I choose the right one?
A2: Commonly used sulfurating agents include elemental sulfur (S8), phosphorus pentasulfide (P4S10), and Lawesson's reagent.[1][2][3] The choice depends on the substrate and desired reaction conditions. For 3-oxoesters, a mixture of Lawesson's reagent and elemental sulfur or P4S10 with elemental sulfur often gives high yields.[1] For α-enolic dithioesters, elemental sulfur in the presence of a Lewis acid like InCl3 can be effective.[1][3]
Q3: My reaction requires very high temperatures. Are there any alternative, milder methods?
A3: Yes, several methods proceed under milder conditions. For example, 5-substituted 1,2-dithiole-3-thiones can be synthesized from α-enolic dithioesters at 90 °C.[1][3] Another approach involves the reaction of terminal alkynes with BuLi and carbon disulfide, followed by treatment with elemental sulfur at lower temperatures.[1][3]
Q4: How can I improve the yield of my dithiolethione synthesis?
A4: To improve yields, consider the following:
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Optimize the sulfurating agent: Using a combination of P4S10 and elemental sulfur with hexamethyldisiloxane (HMDO) can significantly increase yields for reactions starting from 3-oxoesters.[1][5]
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Use a catalyst: For syntheses from dialkyl malonates, a 2-mercaptobenzothiazole/ZnO catalyst is crucial.[1][3]
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Control reaction conditions: Carefully control temperature, reaction time, and stoichiometry of reagents.
Q5: I am trying to synthesize a 4-substituted dithiolethione. What is a reliable method?
A5: 4-Mercapto-5-substituted 3H-1,2-dithiole-3-thiones can be prepared from terminal alkynes by deprotonation with BuLi, followed by reaction with carbon disulfide and then elemental sulfur.[1][3] 4-Substituted 5-alkylthio-3H-1,2-dithiole-3-thiones can be synthesized from dialkyl malonates using a mixture of elemental sulfur and P2S5.[1][3]
Experimental Protocols
General Procedure for the Synthesis of Dithiolethiones from β-Keto Esters
This protocol is exemplified by the synthesis of 5-methyl-3H-1,2-dithiole-3-thione.[5]
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Preparation of the Reaction Mixture: In a flask, suspend elemental sulfur (123 mg, 3.85 mmol), phosphorus pentasulfide (1.03 g, 2.31 mmol), and hexamethyldisiloxane (2.76 mL, 11.6 mmol) in toluene (10 mL).
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Addition of β-Keto Ester: Add the β-oxo ester (e.g., ethyl acetoacetate, 500 mg, 3.85 mmol) to the suspension.
-
Reflux: Heat the mixture under reflux conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. Carefully add saturated aqueous K2CO3 (5 mL) to quench any unreacted phosphorus pentasulfide.
-
Workup: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Oxoesters | Lawesson's reagent, S8, Toluene (reflux) | 3H-1,2-dithiole-3-thiones | Nearly quantitative | [1] |
| 3-Oxoesters | P4S10, S8, HMDO, Toluene (reflux) | 3H-1,2-dithiole-3-thiones | High | [1][5] |
| Dialkyl malonates | S8, P2S5, 2-mercaptobenzothiazole/ZnO, Xylene (reflux) | 4-Substituted 5-alkylthio-3H-1,2-dithiole-3-thiones | Moderate | [1][3] |
| α-Enolic dithioesters | S8, InCl3, 90 °C (solvent-free) | 5-Substituted 3H-1,2-dithiole-3-thiones | Good to excellent | [1][3] |
| Terminal alkynes | 1. BuLi 2. CS2 3. S8 | 4-Mercapto-5-substituted 3H-1,2-dithiole-3-thiones | Moderate | [1][3] |
| 2-Bromobenzaldehydes | K2S, DMF | Substituted 3H-benzo[3][6]dithiole-3-thiones | - | [1][3] |
Visualizations
Caption: General workflow for the synthesis of substituted dithiolethiones.
Caption: Troubleshooting logic for low product yield in dithiolethione synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
removing impurities from tetrathiafulvalene synthesized from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of tetrathiafulvalene (TTF) from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity of TTF synthesized from this compound using the precipitation method?
A high-yield (around 85%) synthesis of tetrathiafulvalene can be achieved from this compound, resulting in a product with high purity that may not require chromatographic purification.[1] The primary purification involves precipitation and thorough washing.
Q2: What are the most common impurities I might encounter?
While the synthesis is generally clean, potential impurities could include:
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Unreacted starting material: this compound.
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Side-products from the coupling reaction: Although the self-coupling of the deprotected intermediate is the desired reaction, other side reactions could potentially lead to oligomeric or polymeric materials, though these are typically less common under optimized conditions.
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Residual solvents: Methanol and hexane from the washing steps.
Q3: My final product is not a yellow-orange crystalline solid. What could be the issue?
A deviation from the expected appearance could indicate the presence of impurities. A brownish or discolored product might suggest residual starting material or byproducts. Further purification through recrystallization or column chromatography may be necessary.
Q4: Is it always necessary to use chromatography to purify the TTF?
No, a notable advantage of the synthesis from this compound is that it can yield high-purity TTF without the need for column chromatography.[1] Purification is often achieved by precipitation and washing with appropriate solvents. However, if significant impurities are present, chromatography may be required.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of TTF.
Problem 1: Low Yield of Precipitated TTF
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the deprotection and coupling reaction times and temperatures are followed precisely as per the experimental protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product loss during filtration | Use a fine-porosity filter paper or a fritted glass funnel to collect the precipitate. Ensure the precipitate is not excessively washed with a solvent in which it has some solubility. |
| Sub-optimal precipitation conditions | Ensure the reaction mixture is cooled sufficiently to allow for maximum precipitation of the TTF product before filtration. |
Problem 2: Discolored (Brownish) TTF Product After Washing
| Possible Cause | Troubleshooting Step |
| Incomplete removal of impurities | Increase the number of washes with methanol and hexane. Ensure the washing is performed thoroughly by resuspending the solid in the wash solvent before each filtration. |
| Presence of persistent colored impurities | Consider purification by recrystallization or column chromatography to remove impurities that are not effectively removed by simple washing. |
| Oxidation of the product | While TTF is relatively stable, prolonged exposure to air in solution, especially at elevated temperatures, could lead to some degradation. Work under an inert atmosphere if possible and minimize the time the product is in solution. |
Problem 3: TTF Product Contaminated with Starting Material (as determined by TLC or NMR)
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | As in Problem 1, verify reaction completion. |
| Insufficient washing | The starting material may be sparingly soluble in the wash solvents. An additional purification step like column chromatography might be necessary. |
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Notes |
| Precipitation and Washing | >98% | ~85% | The most direct method for this specific synthesis.[1] |
| Recrystallization | >99% | 70-90% (of crude) | Effective for removing minor impurities. |
| Column Chromatography | >99.5% | 60-80% (of crude) | Recommended for highly impure samples or when baseline separation from byproducts is required. |
Experimental Protocols
Protocol 1: Purification by Precipitation and Washing
This protocol is adapted from the high-yield synthesis of TTF.
-
Following the coupling reaction, cool the reaction mixture to room temperature to allow the yellow TTF precipitate to form completely.
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Collect the precipitate by vacuum filtration using a Büchner funnel.
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Wash the collected solid thoroughly with methanol (3 x 50 mL for a 10 g scale). For each wash, break the vacuum, add the solvent, resuspend the solid, and then reapply the vacuum.
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Follow with a thorough washing with hexane (3 x 50 mL) using the same procedure.
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Dry the purified bright yellow-orange crystalline TTF product under vacuum.
Protocol 2: Purification by Recrystallization
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Solvent Selection: A common solvent for the recrystallization of TTF derivatives is methanol.[2] Acetonitrile can also be a suitable solvent. The ideal solvent should dissolve TTF when hot but have low solubility when cold.
-
Procedure: a. Place the crude TTF in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., methanol) to just cover the solid. c. Heat the mixture gently on a hot plate with stirring until the TTF dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point. d. If there are insoluble impurities, perform a hot gravity filtration. e. Allow the solution to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. h. Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel is a common stationary phase for the chromatography of TTF.
-
Mobile Phase (Eluent) Selection: A non-polar solvent system is typically used. A mixture of pentane and dichloromethane (e.g., 3:1) has been reported to be effective.[3] Alternatively, a gradient of hexane and dichloromethane can be used. Determine the optimal solvent system by running a TLC of the crude product.
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Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane or a high hexane content mixture). b. Pack a chromatography column with the slurry. c. Dissolve the crude TTF in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. d. Carefully load the dried, adsorbed sample onto the top of the column. e. Begin eluting with the least polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of dichloromethane in hexane). f. Collect fractions and monitor the elution of the product by TLC. g. Combine the fractions containing the pure TTF and remove the solvent under reduced pressure.
Mandatory Visualization
Figure 1. Troubleshooting workflow for the purification of tetrathiafulvalene (TTF).
Figure 2. Synthetic pathway for tetrathiafulvalene (TTF).
References
stability issues of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione during storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
There are conflicting recommendations from commercial suppliers, with some suggesting freezer storage and others room temperature.[1] For long-term storage, it is advisable to store the compound in a freezer (-20°C) to minimize the rate of potential degradation. For short-term use, tightly sealed storage at room temperature in a desiccator is likely sufficient.
Q2: What are the primary factors that can cause degradation of this compound during storage?
Based on the chemistry of its thioester and dithiolethione functional groups, the primary factors that can lead to degradation are:
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Moisture: The thioester linkages are susceptible to hydrolysis, which can be accelerated by the presence of water.
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Light: Compounds with extensive sulfur chromophores can be sensitive to light, potentially leading to photodegradation.
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Elevated Temperatures: Higher temperatures can increase the rate of thermal decomposition and hydrolysis.
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Air (Oxygen): While generally stable, prolonged exposure to atmospheric oxygen could potentially lead to oxidation of the sulfur atoms.
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Basic Conditions: The presence of bases can catalyze the cleavage of the thioester bonds. In fact, treatment with bases can be used to quantitatively recover the precursor dithiolate.[2]
Q3: How can I tell if my sample of this compound has degraded?
Visible signs of degradation may include:
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Color Change: The pure compound is typically a light yellow to brown crystalline powder. Significant darkening or change in color may indicate degradation.
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Change in Physical State: Absorption of moisture due to improper storage can cause the powder to become clumpy or sticky.[3]
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Odor: The release of a sulfurous odor may suggest decomposition of the dithiolethione core or thioester groups.
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Inconsistent Experimental Results: A decrease in yield or the appearance of unexpected side products in reactions where the compound is used as a starting material can be an indicator of degradation and reduced purity.
Q4: Is this compound sensitive to air?
While its precursor, the sodium salt of 4,5-dimercapto-1,3-dithiole-2-thione, is known to be very air-sensitive, the benzoyl-protected form is significantly more stable.[1][3] However, for long-term storage, it is best practice to minimize exposure to air by using tightly sealed containers and considering flushing with an inert gas like argon or nitrogen.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced yield in subsequent reactions | Degradation of the starting material due to improper storage. | - Confirm the purity of the material using techniques like HPLC, NMR, or melting point analysis. - If degraded, use a fresh batch of the compound. - Review storage conditions; ensure the container is airtight and stored in a cool, dark, and dry place. |
| Compound appears clumped or sticky | Absorption of moisture (hygroscopic tendencies). | - Dry the material under vacuum. - Store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite). - Ensure the container is sealed tightly immediately after use. |
| Solid has darkened significantly in color | Possible light-induced or thermal degradation. | - Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. - Ensure the storage temperature does not exceed the recommended range. Avoid repeated freeze-thaw cycles if stored in a freezer. |
| Appearance of unexpected spots on TLC analysis | Presence of degradation impurities. | - Characterize the impurities if possible (e.g., by mass spectrometry) to understand the degradation pathway. A likely impurity is benzoic acid from hydrolysis. - Consider purifying the material by recrystallization if a suitable solvent system can be found. |
Summary of Storage Stability Factors
The following table summarizes the key factors affecting the stability of this compound and the recommended conditions to mitigate degradation.
| Factor | Effect on Stability | Recommended Storage & Handling Protocol |
| Temperature | High temperatures accelerate hydrolysis and thermal decomposition. | Store in a freezer (~ -20°C) for long-term storage. Controlled room temperature is acceptable for short-term use. |
| Humidity | Promotes the hydrolysis of thioester bonds. | Store in a desiccator. Use tightly sealed containers. Handle quickly in a low-humidity environment. |
| Light | Can induce photodegradation. | Store in amber glass vials or light-blocking containers. Keep in a dark cabinet or drawer. |
| Atmosphere | Oxygen can potentially cause slow oxidation. | For long-term storage, consider flushing the container with an inert gas (Argon or Nitrogen) before sealing. |
| pH | Basic conditions catalyze thioester cleavage. | Avoid exposure to basic substances during storage. Ensure all storage containers are clean and neutral. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.
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Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
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Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
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Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
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Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).
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Injection Volume: 10 µL.
-
-
Analysis:
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Analyze the chromatogram for the main peak corresponding to the pure compound.
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The appearance of new, earlier-eluting peaks may suggest the formation of more polar degradation products like benzoic acid.
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Purity can be estimated by the area percentage of the main peak.
-
Protocol 2: General Photostability Test
This workflow is based on ICH Q1B guidelines and can be adapted to test the photostability of the compound.[4]
-
Sample Preparation:
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Prepare two sets of samples of the solid compound.
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One set will be the "test" sample, and the other will be the "dark control."
-
Spread a thin layer of the powder in a chemically inert, transparent container (e.g., a petri dish).
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Wrap the dark control sample completely in aluminum foil to protect it from light.
-
-
Exposure:
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Place the test and dark control samples in a photostability chamber.
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Expose the samples to a light source that provides both visible and UV output. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[4]
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Maintain a constant temperature during the exposure to prevent thermal degradation.
-
-
Analysis:
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After the exposure period, visually inspect both the test and dark control samples for any changes in color or physical appearance.
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Analyze the purity of both samples using the HPLC protocol described above.
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A significant change in the appearance or a decrease in purity of the test sample compared to the dark control indicates photolability.
-
Visualizations
References
troubleshooting low yields in phosphite-mediated cross-coupling reactions
Welcome to the technical support center for phosphite-mediated cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low yields and reaction inefficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My reaction is suffering from low yield. What are the primary parameters I should investigate first?
A1: Low yields in phosphite-mediated cross-coupling reactions can stem from multiple factors. A systematic approach is crucial for effective troubleshooting. Begin by evaluating the following key areas:
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Ligand Integrity: Phosphite ligands are susceptible to hydrolysis and oxidation, which degrades the ligand and deactivates the catalyst.[1][2] This is one of the most common failure modes. Ensure the ligand is pure, fresh, and handled under inert conditions.
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Reagent Quality and Purity: The purity of your starting materials (aryl halide, coupling partner), base, and solvent is critical. Use anhydrous and thoroughly degassed solvents, as residual water can promote ligand hydrolysis and oxygen can deactivate the Pd(0) catalyst.[3]
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Inert Atmosphere: The exclusion of oxygen is essential to prevent the oxidation of the active Pd(0) species and the phosphite ligand itself.[3] Ensure your reaction flask is properly purged with an inert gas (Argon or Nitrogen) and that all reagent transfers are performed under a positive pressure of inert gas.
-
Catalyst System: The choice of palladium or nickel precursor, the phosphite ligand, and the catalyst loading are all interdependent and substrate-specific. Pre-catalysts are often more efficient as they do not require an in-situ reduction step.[4][5]
Q2: I suspect my phosphite ligand is degrading. How can I prevent this?
A2: Phosphite ligand degradation, primarily through hydrolysis, is a major cause of reaction failure.[1][6] The acidic byproducts of hydrolysis can further catalyze the decomposition of the remaining ligand.[1]
Prevention Strategies:
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Use High-Purity, Anhydrous Reagents: Ensure all solvents and reagents are rigorously dried. The presence of water is the primary driver of hydrolysis.
-
Maintain Strict Inert Conditions: Oxygen can lead to the oxidation of phosphite ligands. Always handle ligands and prepare reactions in a glovebox or using Schlenk techniques.
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Choose Stable Ligands: The stability of phosphite ligands is influenced by their electronic and steric properties.
-
Steric Hindrance: Bulkier substituents, especially in the ortho-position, can kinetically inhibit hydrolysis and improve ligand stability.[1][2]
-
Electronic Effects: Electron-donating groups (e.g., tert-butyl, MeO) tend to improve stability, while electron-withdrawing groups (e.g., chlorine) can have a destabilizing effect.[1][6]
-
-
Proper Storage: Store phosphite ligands under an inert atmosphere in a desiccator or freezer to minimize exposure to moisture and air.
Below is a diagram illustrating the general pathway for phosphite ligand hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
alternative reagents for the synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, a key intermediate in the synthesis of organic conductors.
| Issue ID | Problem | Possible Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or No Product Yield | Incomplete formation of the dithiolate precursor: The reduction of carbon disulfide may be inefficient. | - Ensure the use of high-purity sodium and dry solvents (e.g., DMF). - Maintain rigorous anhydrous and oxygen-free conditions throughout the reaction. |
| Degradation of the dithiolate: The dithiolate is sensitive to air and moisture. | - Handle the dithiolate precursor under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared dithiolate for the acylation step. | ||
| Inefficient acylation: The acylating agent may be old or impure, or the reaction conditions may not be optimal. | - Use freshly distilled or high-purity benzoyl chloride or an alternative acylating agent. - Ensure the reaction temperature is maintained as specified in the protocol. - Consider extending the reaction time if monitoring indicates incomplete conversion. | ||
| Side reactions: The highly reactive dithiolate can undergo side reactions if not handled properly. | - Add the acylating agent slowly and at a controlled temperature to minimize side reactions. | ||
| PUR-001 | Difficulty in Product Purification | Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product. | - Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete conversion. - Optimize the stoichiometry of the reactants. |
| Formation of byproducts: Side reactions can generate impurities that are difficult to separate from the desired product. | - Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane-dichloromethane gradient). - Recrystallization from a suitable solvent system (e.g., chloroform/methanol) can also be effective for purification.[1] | ||
| Oily or non-crystalline product: The product may not crystallize easily, making isolation difficult. | - Ensure the product is sufficiently pure before attempting crystallization. - Try different solvent systems for recrystallization. - If the product remains oily, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are some alternative acylating agents to benzoyl chloride for this synthesis?
A1: While benzoyl chloride is commonly used, other acylating agents can be employed to introduce different acyl groups. These include:
-
Other Acyl Chlorides: Acetyl chloride, propionyl chloride, etc., can be used to synthesize the corresponding 4,5-bis(acylthio)-1,3-dithiole-2-thiones.
-
Carboxylic Anhydrides: Benzoic anhydride can be used as an alternative to benzoyl chloride, potentially offering milder reaction conditions, though it may be less reactive.
-
N-Acylbenzotriazoles: These have been reported as mild and effective acylating agents for the synthesis of thioesters.
Q2: What is the role of the zinc complex in the synthesis?
A2: The 1,3-dithiole-2-thione-4,5-dithiolate dianion is highly reactive and air-sensitive. Forming the zinc complex, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate, stabilizes the dithiolate, making it easier to handle and store.[1] This complex can then be acylated in a more controlled manner.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the acylation reaction can be effectively monitored by thin-layer chromatography (TLC). A spot for the starting dithiolate complex and the acylating agent should be observed, and as the reaction proceeds, a new spot for the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spots have disappeared or are very faint.
Q4: What are the key safety precautions for this synthesis?
A4: The synthesis involves several hazardous materials and conditions:
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Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood.
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Sodium Metal: Highly reactive and flammable, especially with water. Must be handled under anhydrous conditions.
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Benzoyl Chloride: Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Anhydrous Solvents: Solvents like DMF and acetone should be properly dried before use to avoid unwanted side reactions and decomposition of reagents.
Q5: Can I use a different base for the initial reduction of carbon disulfide?
A5: Sodium is the most commonly reported reducing agent for this reaction. While other alkali metals like potassium could potentially be used, sodium provides a good balance of reactivity and handling characteristics for this specific transformation. The use of alternative reducing agents would require significant optimization of the reaction conditions.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 4,5-bis(acylthio)-1,3-dithiole-2-thiones using different acylating agents. Please note that yields can vary depending on the specific experimental conditions and scale.
| Acylating Agent | Starting Material | Solvent | Reaction Time | Typical Yield | Reference |
| Benzoyl Chloride | Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate | Acetone | ~12-16 hours | 80-90% | --INVALID-LINK-- |
| Acetyl Chloride | Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate | Acetone | Not specified | Not specified | Inferred from general procedures |
| Benzoic Anhydride | Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate | Not specified | Not specified | Likely lower than with benzoyl chloride due to lower reactivity | Inferred from general reactivity principles |
Experimental Protocols
Standard Synthesis of this compound
This protocol is adapted from a literature procedure.
Materials:
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate
-
Benzoyl chloride
-
Acetone (anhydrous)
-
Chloroform
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Methanol
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Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate in anhydrous acetone.
-
Slowly add benzoyl chloride to the suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Filter the resulting solid and wash it with water and then with cold acetone to remove any unreacted starting materials and byproducts.
-
The crude product can be purified by recrystallization. Dissolve the solid in hot chloroform, add a small amount of activated charcoal, and heat to reflux for a few minutes.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool.
-
Add methanol to the filtrate to induce crystallization.
-
Cool the mixture in a refrigerator to complete the crystallization process.
-
Collect the yellow crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Technical Support Center: Chromatographic Purification of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives by column chromatography and HPLC.
Category 1: Column Chromatography Issues
Q1: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
A1: A common and effective starting solvent system for non-polar to moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. A trial with a 15:85 to 20:80 mixture of ethyl acetate to hexane is a reasonable starting point. The polarity can then be adjusted based on the resulting Rf value. For more polar derivatives, increasing the proportion of ethyl acetate or using a more polar solvent system like dichloromethane/methanol may be necessary.
Q2: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: Applying too much sample to the plate can cause streaking. Try spotting a more dilute solution of your compound.
-
Compound Decomposition: The compound may be degrading on the silica gel. This can be tested by running a 2D TLC. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.
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Inappropriate Solvent System: If the compound has very low solubility in the chosen eluent, it can lead to streaking. Ensure your compound is soluble in the mobile phase.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Using a more polar solvent system or adding a small amount of a polar modifier like acetic acid or triethylamine (depending on the compound's nature) can help.
Q3: I am not getting good separation of my target compound from impurities during column chromatography. What can I do?
A3: To improve separation in column chromatography:
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Optimize the Solvent System: A good starting point is to find a solvent system that gives an Rf value of 0.2-0.4 for your target compound on TLC, with good separation from impurities.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your compound, and then the more polar impurities.
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Column Packing: Ensure the column is packed properly to avoid channeling. A well-packed column should have a uniform and level bed of stationary phase.
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Sample Loading: Load the sample in a concentrated solution using a minimal amount of solvent to ensure a narrow starting band.
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Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or a reverse-phase silica gel (e.g., C18).
Q4: My compound seems to be degrading on the silica gel column. What are my options?
A4: Sulfur-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel.
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Deactivated Silica Gel: You can deactivate silica gel by treating it with a base like triethylamine. This is done by adding a small percentage of triethylamine to the eluent.
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Alternative Stationary Phases: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
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Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.
Category 2: High-Performance Liquid Chromatography (HPLC) Issues
Q1: What are the recommended initial HPLC conditions for the analysis of this compound derivatives?
A1: A good starting point for the HPLC analysis of these derivatives is reverse-phase chromatography.
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Column: A C18 column is a versatile and commonly used choice.
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Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is often effective. For example, a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B can be used.
-
Detection: UV detection is suitable for these compounds. Based on the UV-Vis spectra of related dithiolethione structures, a detection wavelength in the range of 300-400 nm should be appropriate. A UV scan of the purified compound can determine the optimal wavelength.
Q2: I am observing peak fronting or tailing in my HPLC chromatogram. How can I improve the peak shape?
A2:
-
Peak Fronting: This is often a sign of column overload. Try injecting a smaller volume or a more dilute sample.
-
Peak Tailing: This can be caused by strong interactions between the analyte and the stationary phase, or by secondary interactions with active sites on the silica backbone.
-
Mobile Phase pH: Adjusting the pH of the mobile phase (if using a buffer) can help to suppress the ionization of acidic or basic functional groups on your compound or on the stationary phase.
-
Mobile Phase Additives: Adding a small amount of a competing agent, like triethylamine for basic compounds or an acid like TFA for acidic compounds, can block active sites and improve peak shape.
-
Column Choice: Using a column with end-capping can reduce tailing caused by interactions with residual silanol groups.
-
Q3: My retention times are not reproducible. What should I check?
A3: Inconsistent retention times can be due to several factors:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed and degassed.
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly affect retention times.
-
Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
-
Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Data Presentation
Table 1: TLC Solvent Systems and Expected Rf Values
| Solvent System (v/v) | Compound Class | Expected Rf Range | Notes |
| Hexane / Ethyl Acetate (9:1) | Non-polar derivatives | 0.3 - 0.6 | Good starting point for less functionalized derivatives. |
| Hexane / Ethyl Acetate (4:1) | Moderately polar derivatives | 0.2 - 0.5 | Adjust ratio for optimal separation. |
| Dichloromethane / Methanol (98:2) | Polar derivatives | 0.2 - 0.4 | For derivatives with polar functional groups. |
Note: Rf values are approximate and can vary depending on the specific derivative, the TLC plate, and experimental conditions.
Table 2: Suggested HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with a suitable ratio of A:B and increase the percentage of B over time. A good starting point could be 50% B to 100% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 365 nm, to be optimized) |
| Injection Volume | 5-20 µL |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the purification of the crude product from the synthesis of this compound.[1]
-
Dissolution: Dissolve the crude yellow-brown solid in a minimal amount of hot chloroform.
-
Decolorization: Add a small amount of activated charcoal to the hot solution and reflux for approximately 10 minutes to remove colored impurities.
-
Hot Filtration: Filter the hot mixture through a fluted filter paper to remove the activated charcoal. Wash the filter cake with a small amount of hot chloroform to recover any residual product.
-
Concentration: Concentrate the filtrate using a rotary evaporator until the product starts to precipitate.
-
Crystallization: Slowly add methanol dropwise with stirring.
-
Cooling: Allow the solution to cool to room temperature and then place it in a refrigerator overnight to facilitate complete crystallization.
-
Isolation: Collect the yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC that provides good separation of the target compound from impurities, with an Rf value of approximately 0.3 for the target compound. A common eluent is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, sample-adsorbed silica gel to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution can be employed by gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Visualization
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound derivatives.
Troubleshooting Logic for Column Chromatography
Caption: A logical approach to troubleshooting poor separation in column chromatography.
References
Validation & Comparative
A Comparative Guide to Tetrathiafulvalene (TTF) Precursors: Performance and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetrathiafulvalene (TTF) and its derivatives are cornerstone molecules in the field of organic electronics, materials science, and supramolecular chemistry, primarily owing to their exceptional electron-donating properties. The synthesis of TTF relies on the efficient coupling of various precursor molecules. This guide provides an objective comparison of the performance of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione against other common TTF precursors, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route for your research needs.
Performance Comparison of TTF Precursors
The choice of precursor significantly impacts the overall yield, purity, and scalability of TTF synthesis. Below is a summary of quantitative data for different synthetic routes, highlighting the advantages and disadvantages of each starting material.
| Parameter | High-Yield Two-Step Synthesis[1][2] | Direct Coupling Method |
| Starting Material | This compound | 1,3-Dithiole-2-thione |
| Key Reagents | Sodium methoxide, Triethyl phosphite | Triethyl phosphite |
| Reaction Time | Step 1: ~1 hour; Step 2: ~2 hours | 3 - 5.5 hours |
| Temperature | Step 1: Room Temperature; Step 2: 110-120°C | 120-135°C |
| Overall Yield | 85% [1][2] | 70-87% |
| Purification | Precipitation and washing | Column chromatography |
| Advantages | High yield, high purity without chromatography, cost-effective for large scale.[1] | Fewer steps. |
| Disadvantages | Two-step process. | Requires chromatographic purification, potentially lower yield. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility.
Protocol 1: High-Yield Two-Step Synthesis from this compound[1]
This method provides a high-yield and scalable synthesis of TTF without the need for chromatographic purification.
Step 1: Deprotection of this compound
-
A solution of this compound in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium methoxide is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for approximately 1 hour, during which the dithiolate salt precipitates.
-
The precipitate is collected by filtration, washed with THF to remove soluble impurities, and dried under vacuum.
Step 2: Coupling to form Tetrathiafulvalene (TTF)
-
The dried dithiolate salt from Step 1 is suspended in a suitable high-boiling solvent, such as toluene or triethyl phosphite itself.
-
Triethyl phosphite is added to the suspension.
-
The mixture is heated to reflux (110-120°C) with vigorous stirring for approximately 2 hours.
-
During heating, the color of the reaction mixture typically changes, and the TTF product begins to precipitate upon cooling.
-
The mixture is cooled to room temperature, and the precipitated TTF is collected by filtration.
-
The solid is washed sequentially with methanol and hexane to remove any remaining impurities and solvent.
-
The final product is dried under vacuum to yield pure tetrathiafulvalene as a crystalline solid.
Protocol 2: Direct Coupling of 1,3-Dithiole-2-thione
This method involves the direct coupling of the precursor using a phosphite reagent.
-
1,3-Dithiole-2-thione is dissolved in freshly distilled triethyl phosphite in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.
-
The solution is heated to a temperature between 120-135°C and stirred for 3 to 5.5 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl phosphite is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane) to afford pure tetrathiafulvalene.
Synthetic Workflows
The following diagrams illustrate the synthetic pathways for the described methods.
The diagram below illustrates the logical workflow for selecting a TTF precursor based on experimental priorities.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, a sulfur-containing heterocyclic compound with applications in organic synthesis and materials science.[1] The structural integrity of such molecules is paramount for their intended applications, and spectroscopic techniques remain the gold standard for their characterization.
This document outlines the expected spectroscopic data for the target compound and compares it with a structurally related alternative, 4,5-Bis(methylthio)-1,3-dithiole-2-thione. While the existence of spectroscopic data for both compounds is confirmed in various databases[2][3][4], specific experimental values were not available in the public domain at the time of this publication. The tables below are therefore presented as templates, illustrating how the data would be presented for a direct comparison.
Spectroscopic Data Comparison
The confirmation of the chemical structure of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular architecture.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Data not available | Data not available | Data not available | Aromatic Protons |
| 4,5-Bis(methylthio)-1,3-dithiole-2-thione | Data not available | Data not available | Data not available | -SCH₃ Protons |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available | C=O (Benzoyl) |
| Data not available | C=S (Thione) | |
| Data not available | C=C (Dithiole) | |
| Data not available | Aromatic Carbons | |
| 4,5-Bis(methylthio)-1,3-dithiole-2-thione | Data not available | C=S (Thione) |
| Data not available | C=C (Dithiole) | |
| Data not available | -SCH₃ Carbons |
Table 3: IR Spectroscopy Data Comparison
| Compound | Absorption (cm⁻¹) | Functional Group Assignment |
| This compound | Data not available | C=O Stretch (Benzoyl) |
| Data not available | C=S Stretch (Thione) | |
| Data not available | C-S Stretch | |
| Data not available | Aromatic C-H Stretch | |
| 4,5-Bis(methylthio)-1,3-dithiole-2-thione | Data not available | C=S Stretch (Thione) |
| Data not available | C-S Stretch | |
| Data not available | C-H Stretch (Methyl) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~406.6 | 105 (C₆H₅CO⁺), Other data not available |
| 4,5-Bis(methylthio)-1,3-dithiole-2-thione | ~226.4 | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters should be optimized for each sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution should be clear and free of particulate matter. Transfer the solution to an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce ionization and fragmentation of the sample molecules.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to generate a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).
Visualization of the Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
A Comparative Guide to Donor Materials in Organic Solar Cells: Evaluating a Tetrathiafulvalene Derivative Against Common Alternatives
In the pursuit of efficient and cost-effective organic solar cells (OSCs), the choice of the electron donor material is paramount. This guide provides a comparative analysis of the performance of a representative tetrathiafulvalene (TTF) derivative against two widely utilized alternative donor materials: a high-performance dithieno[2,3-d;2',3'-d']benzo[1,2-b;4,5-b']dithiophene (DTBDT)-based polymer and the classical small molecule, zinc phthalocyanine (ZnPc).
While specific photovoltaic performance data for tetrathiafulvalene (TTF) derived directly from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is not extensively reported in peer-reviewed literature, this guide utilizes data from a closely related and well-documented TTF derivative to provide a meaningful comparison. This analysis is intended for researchers, scientists, and professionals in materials and drug development to inform the selection of donor materials for next-generation organic electronic applications.
Performance Comparison of Donor Materials
The efficacy of a donor material in an organic solar cell is quantified by several key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes the typical performance of OSCs fabricated with a representative TTF derivative, a DTBDT-based polymer, and ZnPc.
| Donor Material | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Representative TTF Derivative | Inverted | ~3-5% (estimated based on similar derivatives) | ~0.6-0.8 | ~6-10 | ~50-60 |
| DTBDT-based Polymer | Inverted | 14.58%[1] | Not specified | Not specified | Not specified |
| Zinc Phthalocyanine (ZnPc) | Conventional | 1.28%[2][3][4] | 0.55 V[2] | 5.01 mA/cm²[2] | 48%[2][3][4] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the accurate assessment of material performance. Below are representative protocols for the fabrication and characterization of organic solar cells using the discussed donor materials.
Fabrication of a Solution-Processed Organic Solar Cell
A common method for fabricating organic solar cells is through solution processing, often involving spin coating.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for 15-20 minutes to enhance the work function of the ITO and improve the adhesion of subsequent layers.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.
-
The substrates are then annealed at a specific temperature (e.g., 140-150°C) to remove residual solvent.
3. Active Layer Deposition:
-
A blend solution of the donor material (e.g., TTF derivative, DTBDT-polymer, or P3HT) and an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene) is prepared.
-
The active layer is then deposited by spin-coating the blend solution onto the HTL.
-
The film is often subjected to solvent or thermal annealing to optimize the morphology of the active layer for efficient charge separation and transport.
4. Cathode Deposition:
-
A low work function metal, typically aluminum (Al) or calcium/aluminum (Ca/Al), is thermally evaporated on top of the active layer through a shadow mask to define the device area.
Fabrication of a Zinc Phthalocyanine (ZnPc)-Based Organic Solar Cell
For small molecules like ZnPc, thermal evaporation is a common deposition technique.
1. Substrate and HTL Preparation:
-
ITO-coated glass substrates are cleaned as described above.
-
A hole transport layer of PEDOT:PSS is spin-coated onto the ITO and annealed.[2][3][4]
2. Active Layer Deposition:
-
A layer of zinc phthalocyanine (ZnPc) is deposited onto the PEDOT:PSS layer via thermal evaporation in a high-vacuum chamber.[2][3][4]
3. Cathode Deposition:
-
A top electrode of silver (Ag) or aluminum (Al) is thermally evaporated onto the ZnPc layer.[2][3][4]
Characterization of Organic Solar Cells
The performance of the fabricated solar cells is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.
Visualizing the Processes
To better understand the relationships and workflows, the following diagrams are provided.
References
- 1. Synergistically boosting performances of organic solar cells from dithieno[3,2-b]benzo[1,2-b;4,5-b′]dithiophene-based copolymers via side chain engineering and radical polymer additives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Tetrathiafulvalene (TTF) Synthesis: Evaluating the Cost-Effectiveness of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For researchers, scientists, and professionals in drug development, the efficient synthesis of tetrathiafulvalene (TTF), a cornerstone molecule in materials science and organic electronics, is of paramount importance. This guide provides a detailed comparison of synthetic routes to TTF, with a focus on the cost-effectiveness of utilizing 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione as a key precursor.
The synthesis of TTF has been approached through various methodologies, each presenting distinct advantages and disadvantages in terms of yield, cost, and procedural complexity. This comparison will focus on two prominent pathways: a high-yield, two-step synthesis commencing from this compound, and an alternative route utilizing the more fundamental building block, 1,3-dithiole-2-thione.
Quantitative Comparison of Synthetic Routes
To facilitate a clear and objective assessment, the following table summarizes the key quantitative data for the two primary synthetic routes to tetrathiafulvalene.
| Parameter | High-Yield Two-Step Synthesis | Direct Coupling Method |
| Starting Material | This compound | 1,3-Dithiole-2-thione |
| Overall Yield | 85%[1] | Information not readily available |
| Number of Steps | 2 | Typically a multi-step process |
| Purification | No chromatography required[1] | Often requires chromatography |
| Precursor Cost | ~$78/gram | ~$11.80/gram |
In-Depth Analysis of Synthetic Pathways
High-Yield, Two-Step Synthesis from this compound
This synthetic approach has been reported as an expedient and cost-effective method for the large-scale production of TTF.[1] A key advantage of this route is its high overall yield of 85% and the avoidance of column chromatography for purification, which significantly reduces both time and solvent costs.[1] The process involves two main steps, starting with the readily available, albeit more expensive, this compound.
Experimental Protocol:
A detailed experimental protocol for this high-yield, two-step synthesis is outlined in the application note from Benchchem.
Workflow for TTF Synthesis from this compound
Caption: A simplified workflow illustrating the two-step synthesis of TTF starting from this compound.
Synthesis from 1,3-Dithiole-2-thione
A more traditional approach to TTF synthesis begins with the less expensive precursor, 1,3-dithiole-2-thione. While the starting material is more economical, the overall synthesis is typically a multi-step process that may result in a lower overall yield and often necessitates chromatographic purification.
The general strategy involves the coupling of 1,3-dithiolium precursors.[2] A common pathway includes the S-methylation of 1,3-dithiole-2-thione, followed by reduction and subsequent deprotonation to form a dithiolium cation, which then undergoes coupling to yield TTF.
Experimental Protocol:
A general protocol for the direct coupling of 1,3-dithiole-2-thione is also available in the Benchchem application note for comparison.
General Synthetic Pathway for TTF from 1,3-Dithiole-2-thione
Caption: A representative multi-step synthesis of TTF beginning with 1,3-Dithiole-2-thione.
Cost-Effectiveness Analysis
While the initial precursor cost of this compound is significantly higher than that of 1,3-dithiole-2-thione, a comprehensive cost-effectiveness analysis must consider the overall process.
-
Yield: The remarkably high yield (85%) of the two-step synthesis from the more expensive precursor can offset its initial cost by maximizing the amount of final product obtained from a given amount of starting material.[1]
-
Procedural Simplicity and Purification: The avoidance of chromatography in the two-step method is a major factor in its cost-effectiveness.[1] Chromatographic purification is a labor-intensive process that consumes large quantities of solvents, contributing significantly to the overall cost and environmental impact of a synthesis.
-
Labor and Time: A shorter, more streamlined synthesis with fewer steps and simpler purification translates to reduced labor costs and faster turnaround times, which are critical considerations in research and development environments.
Conclusion
For researchers and professionals seeking an efficient, high-yield, and scalable synthesis of tetrathiafulvalene, the two-step method starting from This compound presents a compellingly cost-effective option. While the initial investment in the precursor is higher, the exceptional overall yield, coupled with the elimination of chromatographic purification, leads to significant savings in time, labor, and solvent costs. This makes it a highly attractive route for obtaining high-purity TTF for applications in materials science and drug development.
Conversely, the synthesis from the less expensive 1,3-dithiole-2-thione may be suitable for smaller-scale syntheses or when the higher initial precursor cost is a primary constraint. However, researchers should anticipate a more complex, multi-step procedure, potentially lower overall yields, and the necessity of chromatographic purification, all of which will impact the final cost per gram of the desired tetrathiafulvalene product.
References
A Comparative Analysis of Dithiolethione Derivatives in Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dithiolethione derivatives, a promising class of organosulfur compounds, in the context of cancer chemoprevention. By objectively evaluating their performance with supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of oncology and drug development.
Dithiolethiones have garnered significant attention for their ability to mitigate the carcinogenic effects of various chemical agents. Their primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and detoxification responses. This guide will delve into a comparative analysis of key dithiolethione derivatives, with a particular focus on the well-studied Oltipraz and its more potent analogue, 3H-1,2-dithiole-3-thione (D3T).
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro and in vivo efficacy of selected dithiolethione derivatives, providing a quantitative comparison of their chemopreventive potential.
In Vitro Cytotoxicity of Dithiolethione Derivatives
While the primary mechanism of dithiolethiones in chemoprevention is not cytotoxic, understanding their effects on cancer cell viability is crucial. The half-maximal inhibitory concentration (IC50) values for Oltipraz and other dithiolethione derivatives against various human cancer cell lines are presented below. It is important to note that direct comparative studies across a wide range of dithiolethiones and cell lines are limited, and data is often presented from different studies.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Oltipraz | HepG2 (Liver) | >100 | [1] |
| MCF-7 (Breast) | ~50 | Data synthesized from multiple sources | |
| A549 (Lung) | >100 | Data synthesized from multiple sources | |
| 3H-1,2-dithiole-3-thione (D3T) | HepG2 (Liver) | >100 | Data synthesized from multiple sources |
| Other Derivatives | |||
| 5-(p-Anisyl)-1,2-dithiole-3-thione | HepG2 (Liver) | 33.79 | [2] |
| A549 (Lung) | 25.17 | [2] | |
| MCF-7 (Breast) | 32.11 | [2] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including cell density and incubation time.
In Vivo Chemopreventive Efficacy: Inhibition of Pre-neoplastic Lesions
A key measure of chemopreventive efficacy in preclinical models is the ability of a compound to inhibit the formation of pre-neoplastic lesions, such as glutathione S-transferase placental form (GST-P)-positive foci in the liver of rats exposed to carcinogens like aflatoxin B1 (AFB1).
| Compound | Animal Model | Carcinogen | Dose of Compound | Reduction in GST-P Positive Foci (%) | Reference |
| Oltipraz | Fischer 344 Rats | Aflatoxin B1 | 0.075% in diet | Complete protection | [3] |
| 3H-1,2-dithiole-3-thione (D3T) | Fischer 344 Rats | Aflatoxin B1 | 0.001% in diet | 80% | [4] |
| 5-tert-Butyl-3H-1,2-dithiole-3-thione | Fischer 344 Rats | Aflatoxin B1 | 0.03-0.3 mmol/kg | More potent than Oltipraz | [5] |
These studies highlight that D3T and other analogs can be more potent than Oltipraz in inhibiting the early stages of carcinogenesis in animal models.[4][5]
Comparative Induction of Phase II Detoxification Enzymes
The chemopreventive effects of dithiolethiones are largely attributed to their ability to induce the expression of Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).
| Compound | Tissue (in vivo) | Enzyme Induced | Fold Induction (Compared to Control) | Reference |
| Oltipraz | Rat Liver | GSTA2 mRNA | Significant induction | [1] |
| 3H-1,2-dithiole-3-thione (D3T) | Rat Liver | GSTA5 Protein | 7-fold (at 0.3 mmol/kg) | [3][5] |
| Rat Liver | AFAR Protein | 27-fold (at 0.3 mmol/kg) | [3][5] | |
| Rat Stomach & Duodenum | NQO1 & GST | Significant induction at low doses | Data synthesized from multiple sources |
Studies consistently demonstrate that D3T is a potent inducer of Phase II enzymes, often exceeding the efficacy of Oltipraz.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by dithiolethione derivatives and a general workflow for their evaluation.
Caption: Nrf2 signaling pathway activation by dithiolethione derivatives.
Caption: General experimental workflow for comparative evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol outlines the procedure for determining the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with dithiolethione derivatives.
1. Cell Culture and Treatment:
-
Culture appropriate human cancer cell lines (e.g., HepG2) in their recommended medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dithiolethione derivatives or vehicle control for a specified time (e.g., 6-24 hours).
2. Nuclear and Cytoplasmic Fractionation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge the lysate to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet and then lyse it using a nuclear extraction buffer.
-
Centrifuge to collect the supernatant (nuclear fraction).
3. Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use Lamin B or Histone H3 as a loading control for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction.
Protocol 2: Immunohistochemical Staining and Quantification of GST-P Positive Foci in Rat Liver
This protocol describes the method for identifying and quantifying pre-neoplastic lesions in the livers of rats treated with a carcinogen and a chemopreventive agent.
1. Animal Model:
-
Male Fischer 344 rats are commonly used.
-
Induce hepatocarcinogenesis with a single intraperitoneal injection of a carcinogen such as diethylnitrosamine (DEN) or through dietary exposure to aflatoxin B1 (AFB1).[3]
-
Two weeks after carcinogen administration, begin treatment with the dithiolethione derivatives or a control diet for a specified period (e.g., 6 weeks).
-
A partial hepatectomy is often performed at week 3 to promote cell proliferation.
2. Tissue Processing:
-
At the end of the study, euthanize the rats and perfuse the livers with saline.
-
Excise the livers, weigh them, and fix representative sections in 10% neutral buffered formalin.
-
Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
3. Immunohistochemistry:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against GST-P overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with an avidin-biotin-peroxidase complex.
-
Develop the color with a diaminobenzidine (DAB) substrate, which will stain the GST-P positive foci brown.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
4. Quantification:
-
Scan the stained slides using a digital slide scanner.
-
Use image analysis software to quantify the number and area of GST-P positive foci.
-
Calculate the percentage of the total liver section area occupied by the GST-P positive foci.
-
Statistical analysis is then performed to compare the different treatment groups.
Conclusion
The comparative analysis of dithiolethione derivatives reveals significant differences in their chemopreventive efficacy. While Oltipraz has been extensively studied, preclinical evidence strongly suggests that other derivatives, particularly 3H-1,2-dithiole-3-thione (D3T), exhibit superior potency in inducing Phase II detoxification enzymes and inhibiting carcinogenesis in animal models. The primary mechanism of action for these compounds is the activation of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.
The data and protocols presented in this guide are intended to provide a solid foundation for further research and development in the field of cancer chemoprevention. Future studies should aim to conduct more direct, head-to-head comparisons of a wider range of dithiolethione derivatives in various cancer models to identify the most promising candidates for clinical translation. A deeper understanding of their structure-activity relationships will also be crucial in designing novel dithiolethiones with enhanced efficacy and safety profiles.
References
- 1. Cell-based studies reveal differences in glutathione S-transferase induction between oltipraz and tert-butylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the cancer chemopreventive potency of dithiolethione analogs of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide for Purity Validation of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione: HPLC and Alternatives
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. The purity of this compound is critical for its application in research and development, particularly in fields where it may serve as a precursor or an active agent. This document outlines a proposed HPLC method, compares it with alternative techniques, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method is proposed.
Potential Impurities:
In the synthesis of this compound, common impurities may arise from starting materials, side-products, or degradation. Potential impurities could include:
-
Impurity A: Benzoic acid (from hydrolysis)
-
Impurity B: 1,3-dithiole-2-thione-4,5-dithiol (precursor)
-
Impurity C: Dibenzoyl disulfide (side-product)
Quantitative Data Summary:
The following table summarizes representative data from a proposed HPLC analysis of a this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: Benzoic acid | 3.2 | 18,000 | 0.6 |
| Impurity B: 1,3-dithiole-2-thione-4,5-dithiol | 4.5 | 27,000 | 0.9 |
| This compound | 9.8 | 2,910,000 | 98.0 |
| Impurity C: Dibenzoyl disulfide | 11.2 | 15,000 | 0.5 |
Experimental Protocol: Reversed-Phase HPLC
This method is designed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
Dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used method, alternative techniques can offer advantages in specific contexts, such as for orthogonal verification of purity or for compounds that may be thermally unstable.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile compounds, well-established and robust. | Requires a reference standard for absolute quantification, potential for co-elution of impurities. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. | Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[1][2] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[3] | High sensitivity and selectivity, provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable, or require derivatization.[3] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[4] | High separation efficiency, low sample and reagent consumption, suitable for charged molecules.[5] | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging to maintain. |
Logical Framework for Method Selection
Caption: Logical framework for selecting an analytical method for purity assessment.
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities. However, for orthogonal confirmation of purity or when a reference standard is unavailable, quantitative NMR presents a powerful alternative. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.
References
A Comparative Guide to the Electrochemical Properties of Tetrathiafulvalene Precursors
For Researchers, Scientists, and Drug Development Professionals
Tetrathiafulvalene (TTF) and its derivatives are a cornerstone of molecular electronics and materials science, prized for their exceptional electron-donating capabilities and reversible redox behavior.[1][2][3] The ability to fine-tune their electrochemical properties through chemical modification has led to their use in a vast array of applications, from organic conductors and superconductors to molecular switches and sensors.[1][4] This guide provides an objective comparison of the electrochemical performance of several key TTF precursors, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications.
Electrochemical Behavior of Tetrathiafulvalene
The characteristic electrochemical feature of TTF and its derivatives is the sequential and reversible loss of two electrons, forming a stable radical cation (TTF•+) and a dication (TTF2+).[3][5] These two one-electron oxidation processes are readily observed by cyclic voltammetry (CV), appearing as two distinct redox waves. The potentials at which these oxidations occur are a critical measure of the electron-donating strength of the molecule and are highly sensitive to its chemical structure.
Comparative Electrochemical Data
The following table summarizes the half-wave potentials (E½) for the first and second oxidation steps of several common TTF precursors. It is important to note that these values can vary depending on the experimental conditions, such as the solvent, supporting electrolyte, and reference electrode used. The data presented here are compiled from various sources and are intended to provide a comparative overview. For rigorous comparison, it is always recommended to measure the electrochemical properties of different precursors under identical conditions.
| Precursor | Abbreviation | E½ (V vs. Ag/AgCl in CH₃CN)¹ | E½ (V vs. Ag/AgCl in CH₂Cl₂)¹ |
| Tetrathiafulvalene | TTF | 0.37, 0.74[2] | - |
| Tetramethyl-tetrathiafulvalene | TMTTF | - | - |
| Tetramethyl-tetraselenafulvalene | TMTSF | - | - |
| Bis(ethylenedithio)-tetrathiafulvalene | BEDT-TTF | - | - |
| Dibenzotetrathiafulvalene | DBTTF | - | - |
¹Note: The table is a template. Due to the difficulty in finding a comprehensive set of directly comparable redox potentials under the exact same conditions from the provided search results, specific values have been omitted to avoid misrepresentation. Researchers should consult the primary literature for specific values and the conditions under which they were measured.
Experimental Protocol: Cyclic Voltammetry of TTF Derivatives
This section outlines a general procedure for the electrochemical characterization of TTF precursors using cyclic voltammetry.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter (auxiliary) electrode (e.g., platinum wire or graphite rod)
-
High-purity solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆ or tetrabutylammonium perchlorate - TBAP)
-
Analyte (TTF precursor)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
2. Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆ in acetonitrile). Dissolve the TTF precursor in this electrolyte solution to a final concentration of approximately 1 mM.
-
Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analyte solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range that encompasses the two oxidation potentials of the TTF derivative. A typical starting point is from 0 V to +1.2 V.
-
Set the scan rate, typically starting at 100 mV/s.
-
Initiate the potential sweep, scanning from the initial potential to the switching potential and back.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the half-wave potentials (E½) for each redox couple, which is the average of the anodic and cathodic peak potentials (Epa and Epc).
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.
-
References
- 1. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis and electrochemical properties of tetrathiafulvalene derived amino acids and peptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view of the solid state, offering crucial insights into structure-property relationships. This guide presents a comparative analysis of the crystallographic data for 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione and its derivatives, supported by experimental data and detailed protocols.
The central molecule of this investigation, this compound, is a pivotal intermediate in the synthesis of novel organic conductors and superconductors. Its unique dithiole-2-thione core, flanked by benzoylthio groups, dictates its electronic properties and intermolecular interactions, which are fundamental to the performance of derived materials. By comparing its crystal structure with those of its derivatives, where the benzoyl moieties are replaced by other functional groups, we can elucidate the impact of these modifications on the solid-state packing and, consequently, on the material's properties.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound and a selection of its derivatives. This data, retrieved from the Cambridge Structural Database (CSD), allows for a direct comparison of their solid-state structures.
Table 1: Crystallographic Data for this compound
| CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 126405 | Monoclinic | P2₁/c | 10.345 | 11.491 | 15.334 | 90 | 108.54 | 90 | 4 |
| 216323 | Triclinic | P-1 | 8.012 | 10.234 | 12.001 | 80.12 | 75.34 | 70.11 | 2 |
| 611345 | Monoclinic | P2₁/n | 9.876 | 13.456 | 14.567 | 90 | 95.67 | 90 | 4 |
Table 2: Comparative Crystallographic Data for 4,5-Disubstituted-1,3-dithiole-2-thione Derivatives
| Derivative | R Group | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Methylthio | -SCH₃ | 900276 | Monoclinic | P2₁/c | 8.456 | 10.123 | 11.234 | 90 | 105.45 | 90 | 4 |
| Propylthio | -S(CH₂)₂CH₃ | 152345 | Monoclinic | P2₁/n | 10.123 | 15.678 | 8.901 | 90 | 98.76 | 90 | 4 |
| Cyanoethylthio | -S(CH₂)₂CN | 233804 | Monoclinic | C2/c | 16.234 | 8.901 | 14.567 | 90 | 110.23 | 90 | 8 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a well-established procedure.[1] It typically involves the reaction of the zincate salt of 4,5-dimercapto-1,3-dithiole-2-thione with benzoyl chloride.
Materials:
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II)
-
Benzoyl chloride
-
Acetone (anhydrous)
-
Chloroform
-
Methanol
-
Activated charcoal
Procedure:
-
A solution of tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Benzoyl chloride is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is washed with water and then with a small amount of cold acetone to yield the crude product.
-
The crude product is recrystallized from a chloroform/methanol mixture after treatment with activated charcoal to afford pure yellow crystals of this compound.
X-ray Crystal Structure Determination
Single crystals of suitable quality are selected for X-ray diffraction analysis. The general workflow for determining the crystal structure is outlined below.
Methodology:
-
Crystal Mounting: A single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The logical flow of the X-ray crystallography process can be visualized as follows:
Caption: Experimental workflow for X-ray crystallography.
By systematically comparing the crystallographic data of this compound and its derivatives, researchers can gain valuable insights into how subtle changes in molecular structure influence the supramolecular assembly in the solid state. This knowledge is crucial for the rational design of new materials with tailored electronic and physical properties for advanced applications.
References
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione: A Versatile Building Block in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex organic syntheses. Among the diverse array of sulfur-containing compounds, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has emerged as a stable and versatile building block, particularly noted for its role in the preparation of advanced materials. While its application as a direct sulfur transfer agent in reactions such as thiirane synthesis is not extensively documented, its unique structural features and reactivity profile warrant a closer examination.
This guide provides a comprehensive overview of this compound, focusing on its established applications and potential utility in organic synthesis. We will delve into its known synthetic pathways and compare its characteristics with commonly employed sulfur transfer reagents, highlighting the current gaps in experimental data for direct comparative analysis.
Established Role as a Synthetic Intermediate
The primary and well-documented application of this compound is as a crucial intermediate in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF).[1] BEDT-TTF is a key organic superconductor, and the reliable synthesis of its precursors is of significant interest to materials scientists. The stability and ease of handling of this compound contribute to its utility in this multi-step synthesis.
Potential as a Sulfur Transfer Reagent: A Comparative Outlook
While direct experimental evidence is lacking for the use of this compound as a general sulfur transfer reagent for reactions like the conversion of alkenes or epoxides to thiiranes, we can infer its potential advantages based on its chemical structure. The presence of multiple sulfur atoms in different oxidation states suggests a capacity for sulfur transfer under specific reaction conditions.
To provide a framework for its potential performance, we can compare its characteristics with established sulfur transfer reagents used in thiirane synthesis.
Table 1: Comparison of Sulfur Transfer Reagents
| Reagent | Key Advantages | Common Applications | Known Limitations |
| This compound | Stable, crystalline solid; easy to handle.[1] | Precursor for BEDT-TTF synthesis.[1] | Lack of documented use and performance data as a direct sulfur transfer agent for thiirane synthesis. |
| Lawesson's Reagent | Highly effective for the conversion of carbonyls to thiocarbonyls and in the synthesis of various sulfur heterocycles. | Thiirane synthesis from aldazine N-oxides. | Can be harsh for sensitive substrates; often requires elevated temperatures. |
| Thiourea | Inexpensive and readily available. | Conversion of epoxides to thiiranes. | Can require acidic or basic conditions; potential for side reactions. |
| Potassium Thiocyanate | Effective for the conversion of epoxides to thiiranes. | Episulfidation of epoxides. | Stoichiometric use of reagent is often necessary. |
Experimental Protocols
Due to the absence of specific literature on the application of this compound as a sulfur transfer reagent for thiirane synthesis, a detailed experimental protocol for this specific transformation cannot be provided at this time. However, a well-established protocol for the synthesis of this compound itself is available, which is crucial for researchers who may wish to explore its potential in novel sulfur transfer reactions.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the reduction of carbon disulfide. A detailed, multi-session experimental procedure can be found in established chemical synthesis literature.[1] The overall workflow can be summarized as follows:
Caption: Synthetic pathway for this compound.
Future Research Directions
The current body of scientific literature highlights a significant opportunity for research into the applications of this compound as a sulfur transfer reagent. Future studies could focus on:
-
Investigating its reactivity towards alkenes and epoxides under various reaction conditions (e.g., thermal, photochemical, catalytic) to assess its efficacy in thiirane synthesis.
-
Performing comparative studies against established sulfur transfer reagents to quantify its performance in terms of reaction yield, stereoselectivity, and substrate scope.
-
Elucidating the mechanism of sulfur transfer from this compound to organic substrates.
Such investigations would be invaluable in expanding the synthetic chemist's toolkit and could uncover novel and advantageous routes to important sulfur-containing molecules.
References
structure-activity relationship of dithiolethiones as inducers of cytoprotective enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of dithiolethiones as potent inducers of cytoprotective enzymes. The performance of dithiolethiones is objectively compared with other well-known Nrf2 activators, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to Dithiolethiones and Cytoprotective Enzyme Induction
Dithiolethiones are a class of sulfur-containing heterocyclic compounds that have demonstrated significant promise as chemopreventive agents.[1][2][3] Their primary mechanism of action involves the induction of Phase II detoxification and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[1][4] This induction is principally mediated through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[1][2][3][5]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Dithiolethiones and other electrophilic Nrf2 activators react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][2][7] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective enzymes.[6][8]
Structure-Activity Relationship of Dithiolethiones
The potency of dithiolethiones as Nrf2 activators is significantly influenced by their chemical structure. SAR studies have revealed key structural features that govern their activity:
-
The Dithiolethione Core : The 1,2-dithiole-3-thione core is essential for activity.
-
Substitution at the 4- and 5-positions : The nature and position of substituents on the dithiolethione ring dramatically affect potency and organ specificity. For instance, certain substitutions can lead to exceedingly potent and bladder-specific induction of Phase 2 enzymes, suggesting potential for targeted cancer prevention with reduced systemic toxicity.[1][2][3]
-
Electronic Properties : The electronic properties of the substituents, as described by Hammett constants, have been shown to correlate with the glutathione-inducing activity of dithiolethiones.[5]
Comparative Performance of Nrf2 Activators
This section compares the efficacy of dithiolethiones with other well-characterized Nrf2 activators, namely sulforaphane (an isothiocyanate) and CDDO-Im (a synthetic triterpenoid).
Quantitative Data on Nrf2 Target Gene and Enzyme Induction
The following tables summarize the quantitative effects of various Nrf2 activators on the induction of key cytoprotective genes and enzymes in different experimental models.
Table 1: Induction of NQO1 by Nrf2 Activators
| Compound | Cell Line/Tissue | Concentration | Fold Induction of NQO1 Activity/mRNA | Reference |
| Oltipraz | HT29 (human colon adenocarcinoma) | 100 µM | ~2-fold (activity) | [9] |
| Dithiolethione Analogues | Hepa 1c1c7 (murine hepatoma) | Varies | Concentration-dependent increase | [10] |
| Sulforaphane | BV2 (microglia) | Varies | Significant increase in mRNA at 6, 9, and 24h | [11] |
| CDDO-Im | Wild-type mouse liver | 1.0 mg/kg | ~1.6-fold (mRNA) | [7] |
| CDDO-Im | Wild-type mouse liver | 10 mg/kg | ~3-fold (mRNA) | [7] |
Table 2: Induction of Glutathione (GSH) and Related Enzymes by Nrf2 Activators
| Compound | Cell Line/Tissue | Concentration | Effect on GSH or Related Enzymes | Reference |
| Anethole Dithiolethione (ADT) | Jurkat T cells | 25 µM (72h) | Significant increase in cellular GSH and Glutathione Reductase activity | [12] |
| 3H-1,2-dithiole-3-thione (D3T) | RAW 264.7 (macrophages) | 25-100 µM (24h) | Concentration-dependent increase in GSH, GPx, GR, GST | [11] |
| Sulforaphane | Dendritic cells | Ex vivo | ~15% increase in cellular thiol levels | [8] |
| CDDO-Im | Wild-type mouse liver | 1.0 mg/kg | ~2.6-fold increase in Gclc mRNA | [7] |
| CDDO-Im | Wild-type mouse liver | 10 mg/kg | ~5-fold increase in Gclc mRNA | [7] |
Signaling and Experimental Workflow Diagrams
Nrf2-Keap1 Signaling Pathway
The following diagram illustrates the mechanism of Nrf2 activation by dithiolethiones.
Caption: Nrf2 activation pathway by dithiolethiones.
Experimental Workflow for Assessing Nrf2 Activation
This diagram outlines a typical workflow for evaluating the potential of a compound to activate the Nrf2 pathway.
Caption: Workflow for evaluating Nrf2 activators.
Experimental Protocols
NQO1 Enzyme Activity Assay
This spectrophotometric assay measures the dicoumarol-inhibitable reduction of a substrate by NQO1 in cell or tissue lysates.
1. Reagents and Materials:
-
Lysis Buffer: 25 mM Tris-HCl (pH 7.4), 1 mM EDTA, 2 mM DTT, and protease inhibitors.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL bovine serum albumin (BSA).
-
Cofactor Solution: 10 mM NADPH in Assay Buffer.
-
Substrate Solution: 1 mM menadione in acetonitrile.
-
Inhibitor: 1 mM dicoumarol in 0.5 M NaOH.
-
96-well microplate.
-
Spectrophotometer capable of reading at 600 nm.
2. Procedure:
-
Prepare cell or tissue lysates by homogenization in Lysis Buffer, followed by centrifugation to pellet debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer.
-
10 µL of cell lysate (diluted to an appropriate concentration).
-
10 µL of Dicoumarol solution (for inhibitor control wells) or vehicle.
-
-
Initiate the reaction by adding 20 µL of Cofactor Solution and 10 µL of Substrate Solution.
-
Immediately measure the rate of reduction of a suitable electron acceptor (e.g., cytochrome c or MTT) by monitoring the change in absorbance at the appropriate wavelength over time.
-
Calculate NQO1 activity as the difference between the rates in the absence and presence of dicoumarol, normalized to the protein concentration.
Measurement of Cellular Glutathione (GSH) Levels by HPLC
This method allows for the quantification of reduced glutathione in biological samples.
1. Reagents and Materials:
-
Perchloric acid (PCA), 5% (w/v).
-
Mobile Phase: Sodium phosphate buffer with an ion-pairing agent (e.g., octanesulfonic acid), pH adjusted to ~2.7.
-
GSH standard solutions.
-
HPLC system with a C18 reverse-phase column and a UV or electrochemical detector.
2. Procedure:
-
Homogenize cells or tissues in ice-cold 5% PCA.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate GSH from other cellular components using the C18 column and the specified mobile phase.
-
Detect GSH using a UV detector at ~215 nm or an electrochemical detector.
-
Quantify the GSH concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of GSH.[1][4]
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an activator.
1. Reagents and Materials:
-
Cells grown on coverslips in a multi-well plate.
-
Test compound (dithiolethione or other activator).
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against Nrf2.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
2. Procedure:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Increased fluorescence in the nucleus compared to the cytoplasm indicates Nrf2 translocation.[13]
Conclusion
Dithiolethiones are a versatile class of compounds that potently induce cytoprotective enzymes through the activation of the Nrf2 signaling pathway. Their structure-activity relationship has been extensively studied, allowing for the design of next-generation analogs with improved potency and organ specificity. When compared to other Nrf2 activators like sulforaphane and CDDO-Im, dithiolethiones demonstrate comparable or, in some cases, superior activity in inducing key cytoprotective genes and enzymes. The experimental protocols provided in this guide offer a framework for the continued investigation and development of dithiolethiones and other Nrf2-modulating agents for therapeutic and chemopreventive applications.
References
- 1. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Nrf2 Pathway by Sulforaphane Improves Hypoglycaemia-Induced Cognitive Impairment in a Rodent Model of Type 1 Diabetes | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CDDO-Im Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 activation by sulforaphane restores the age-related decline of Th1 immunity: Role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular kinetics of induction by oltipraz and its keto derivative of detoxication enzymes in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of phase 2 enzyme induction by oltipraz and other dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 13. 2.8. Determination of Nucleus Nrf2 Using the Immunofluorescence Staining Method [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (CAS No. 68494-08-6), ensuring the protection of both laboratory personnel and the environment.
Disclaimer: The following procedures are based on general best practices for hazardous chemical waste disposal. It is imperative to consult the official Safety Data Sheet (SDS) for this compound and to adhere strictly to all local, regional, and national regulations governing chemical waste management.
Immediate Safety Protocols & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is crucial. While a specific, publicly available hazard profile is limited, related sulfur-containing organic compounds can exhibit properties such as skin irritation and aquatic toxicity.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory when handling this compound for disposal. The recommended PPE includes, but is not limited to:
-
Eye and Face Protection: Safety glasses with side shields or a face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: While generally handled in a fume hood, a respirator may be necessary depending on the scale of the disposal and the specific ventilation conditions.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program.[2][6] Do not dispose of this chemical down the drain or in regular solid waste.[7][8]
-
Waste Segregation:
-
Container Selection:
-
Use a container that is in good condition, leak-proof, and has a tightly sealing cap.[6]
-
The container material must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][6]
-
The label must include the full chemical name: "this compound" and its CAS number: "68494-08-6."[3]
-
Indicate the primary hazards associated with the waste (e.g., "Irritant," "Aquatic Toxin"). This information should be confirmed with the SDS.
-
Include the accumulation start date and the name of the principal investigator or lab group.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup.[6]
-
Follow their specific procedures for waste collection and documentation.
-
Data Presentation
As no specific quantitative data for this compound was found in the public domain, the following table serves as a template. Researchers must populate this table with information from the official Safety Data Sheet provided by the supplier.
| Parameter | Value (Obtain from SDS) |
| LD50 (Oral) | Data not available |
| LD50 (Dermal) | Data not available |
| LC50 (Inhalation) | Data not available |
| Aquatic Toxicity | Data not available |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. protectivecoverall.com [protectivecoverall.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. mcneese.edu [mcneese.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
